5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide
Description
Properties
IUPAC Name |
5-ethyl-1-methylpyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3-5-4-6(7(12)9-8)10-11(5)2/h4H,3,8H2,1-2H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFQSZRERIEYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901189303 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-ethyl-1-methyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-49-1 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-ethyl-1-methyl-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-ethyl-1-methyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide chemical structure analysis
Technical Analysis & Synthetic Utility of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide
Executive Summary This technical guide provides a structural and functional analysis of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide , a critical pharmacophore in medicinal chemistry. Characterized by its specific regiochemistry—a 1-methyl, 5-ethyl substitution pattern—this scaffold serves as a versatile intermediate for developing antimicrobial, antidiabetic, and anti-inflammatory agents. This document outlines the molecular architecture, validated synthetic protocols, and rigorous characterization standards required for its integration into drug discovery pipelines.
Molecular Architecture & Electronic Determinants
The biological efficacy of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide stems from its distinct electronic distribution and steric profile.
-
The Pyrazole Core: The aromatic 5-membered ring acts as a rigid linker. The 1-methyl substitution locks the tautomeric equilibrium, preventing the
shift common in unsubstituted pyrazoles. This ensures a predictable hydrogen bond donor/acceptor profile during receptor binding. -
The Carbohydrazide "Warhead" (C3): This moiety (
) is amphoteric. The terminal amino group ( ) is a potent nucleophile ( for the conjugate acid), enabling facile derivatization into Schiff bases or heterocyclization into 1,3,4-oxadiazoles. -
Steric Modulation (C5-Ethyl): Unlike a simple methyl group, the 5-ethyl substituent introduces a specific lipophilic bulk (
modulation). It sterically shields the N1 position, potentially influencing metabolic stability against N-demethylation.
Figure 1: Pharmacophore Mapping & Electronic Features
Caption: Structural decomposition of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide highlighting functional domains responsible for pharmacodynamic interactions.
Synthetic Pathways & Process Optimization
The synthesis of the specific 1-methyl-5-ethyl regioisomer requires careful control during the cyclization step to avoid the formation of the competing 1-methyl-3-ethyl isomer.
Retrosynthetic Analysis
The molecule is assembled via a [3+2] cyclocondensation followed by hydrazinolysis.
-
Precursor: Ethyl 2,4-dioxohexanoate (derived from 2-butanone and diethyl oxalate).
-
Reagent: Methylhydrazine.[1]
Validated Protocol
Step 1: Synthesis of Ethyl 2,4-dioxohexanoate (Claisen Condensation)
-
Reagents: Sodium ethoxide (1.1 eq), Diethyl oxalate (1.0 eq), 2-Butanone (1.0 eq).
-
Procedure: Add 2-butanone dropwise to a cooled (
) suspension of NaOEt in dry ethanol. Add diethyl oxalate. Stir at room temperature for 12 hours. -
Mechanism: The kinetic enolate of 2-butanone (generated at the terminal methyl) attacks the oxalate to form the linear diketoester.
-
Checkpoint: Acidify with dilute HCl. Extract with EtOAc.[2][3]
Step 2: Regioselective Cyclization (Critical Step)
-
Reaction: Ethyl 2,4-dioxohexanoate + Methylhydrazine
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. -
Regiocontrol: The reaction of methylhydrazine with unsymmetrical
-diketones is governed by electronic factors. To favor the 5-ethyl-1-methyl isomer (where N1 bears the methyl), the reaction is typically performed in glacial acetic acid or ethanol at controlled temperatures.-
Note: The more nucleophilic nitrogen of methylhydrazine (
) tends to attack the most reactive carbonyl. However, steric factors in the diketoester can lead to mixtures. Chromatographic separation (SiO2, Hexane/EtOAc) is often required to isolate the correct regioisomer [1, 2].
-
Step 3: Hydrazinolysis to Carbohydrazide
-
Reagents: Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate, Hydrazine Hydrate (80% or 99%, 5-10 eq), Ethanol (Solvent).
-
Procedure: Dissolve the ester in ethanol. Add excess hydrazine hydrate. Reflux for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The high
ester spot will disappear, replaced by a lower hydrazide spot. -
Purification: Cool to precipitate the product. Filter and recrystallize from ethanol to remove unreacted hydrazine.
Figure 2: Synthetic Workflow
Caption: Step-wise synthetic route emphasizing the critical cyclization and hydrazinolysis stages.
Structural Characterization (Analytical Fingerprinting)[2]
To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations.
Proton NMR ( -NMR)
Solvent: DMSO-
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Hydrazide NH | 9.20 – 9.60 | Broad Singlet | 1H | |
| Hydrazide NH | 4.30 – 4.60 | Broad Singlet | 2H | |
| Pyrazole H4 | 6.40 – 6.60 | Singlet | 1H | Aromatic Ring Proton |
| N-Methyl | 3.70 – 3.90 | Singlet | 3H | |
| Ethyl ( | 2.50 – 2.65 | Quartet ( | 2H | |
| Ethyl ( | 1.10 – 1.25 | Triplet ( | 3H |
Self-Validation Check: The presence of the quartet/triplet pattern confirms the ethyl group. The singlet at ~6.5 ppm confirms the pyrazole ring closure. If the N-Methyl peak is split or shifted significantly, check for regioisomeric impurities (1-ethyl-5-methyl isomer).
Infrared Spectroscopy (FT-IR)[2][3][6]
-
3200–3400 cm
: Doublet pattern characteristic of primary amine ( ) stretching. -
1650–1680 cm
: Strong Amide I band ( stretching). -
1590–1610 cm
: stretching of the pyrazole ring.
Mass Spectrometry (ESI-MS)[5]
-
Molecular Formula:
-
Molecular Weight: 182.22 g/mol
-
Expected Ion:
-
Fragmentation: Loss of the hydrazine moiety (
) is a common fragmentation pathway.
Functional Utility in Drug Design
The 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide scaffold is rarely the final drug; it is a high-value intermediate.
Schiff Base Formation (Hydrazones)
Reaction with aromatic aldehydes yields N-acylhydrazones . These derivatives have demonstrated potent activity as:
- -Glucosidase Inhibitors: For type 2 diabetes management [3].[4]
-
Antimicrobial Agents: Specifically against S. aureus and C. albicans [4].
-
Mechanism: The hydrazone linkage (
) acts as an electron bridge, facilitating -stacking interactions within enzyme active sites.
Heterocyclization
Cyclization of the carbohydrazide with carbon disulfide (
-
Rimonabant Analogs: The 1,5-diarylpyrazole core of Rimonabant (CB1 antagonist) is structurally related. The 3-carbohydrazide derivatives serve as precursors to bioisosteres that modulate cannabinoid receptor affinity [5].
References
-
Synthesis of Pyrazole Carbohydrazides: Title: Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives.[5][4][6][7] Source: Journal of Chemical and Pharmaceutical Research. URL:[Link] (General reference for pyrazole hydrazide synthesis protocols).
-
Antidiabetic Potential: Title: Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with
-Glucosidase and -Amylase Enzymes.[6] Source: Polycyclic Aromatic Compounds (Taylor & Francis). URL:[Link] -
Antimicrobial Activity: Title: Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities.[5] Source: Connect Journals. URL:[Link]
-
Cannabinoid Receptor Ligands: Title: Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.[2][3][5][4][7][8][9] Source: PubMed Central (PMC). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide CAS number and synonyms
[1][2][3][4]
Compound Identity & Core Data
5-Ethyl-1-methyl-1H-pyrazole-3-carbohydrazide is a functionalized heterocyclic building block belonging to the pyrazole-3-carboxylic acid derivative class.[1][2][3] It serves as a critical scaffold in the synthesis of bioactive molecules, particularly in the development of antimicrobial agents, cannabinoid receptor ligands, and agrochemical fungicides.
| Property | Data |
| CAS Number | 1415719-49-1 |
| IUPAC Name | 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide |
| Synonyms | 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide; 3-Hydrazinecarbonyl-5-ethyl-1-methylpyrazole |
| Molecular Formula | C |
| Molecular Weight | 168.20 g/mol |
| SMILES | CCN1C(=CC(=N1)C(=O)NN)C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| Melting Point | 118–122 °C (Typical for this class, varies by purity) |
Synthetic Architecture & Causality
The synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide is non-trivial due to the regiochemical ambiguity inherent in the cyclization of unsymmetrical 1,3-diketones with substituted hydrazines. The process involves three distinct phases: Claisen condensation, Regioselective Cyclization, and Hydrazinolysis.
Phase 1: Precursor Assembly (Claisen Condensation)
The synthesis begins with the formation of the 1,3-diketoester backbone.
-
Reaction: Diethyl oxalate is condensed with 2-butanone in the presence of a strong base (Sodium Ethoxide).
-
Causality: Sodium ethoxide deprotonates the alpha-methyl group of 2-butanone (kinetic control) rather than the methylene group, facilitating attack on the diethyl oxalate. This yields Ethyl 2,4-dioxohexanoate .[4][5]
Phase 2: Regioselective Cyclization
-
Reaction: Ethyl 2,4-dioxohexanoate + Methylhydrazine
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. -
Critical Mechanism: The reaction of methylhydrazine with an unsymmetrical 1,3-diketone yields two regioisomers: 1-methyl-5-ethyl (Target) and 1-methyl-3-ethyl (Impurity).
-
Solvent Control: Carrying out the reaction in glacial acetic acid typically favors the formation of the 5-ethyl isomer. The protonated solvent influences the nucleophilicity of the hydrazine nitrogens, directing the internal nitrogen (NH-Me) to attack the ketone carbonyl (C4) rather than the alpha-keto ester carbonyl (C2).
-
Purification: Column chromatography is often required to separate the 5-ethyl isomer from the 3-ethyl byproduct.
-
Phase 3: Hydrazinolysis
-
Reaction: Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate + Hydrazine Hydrate
Target Carbohydrazide. -
Mechanism: Nucleophilic acyl substitution. The hydrazine acts as a hard nucleophile, displacing the ethoxy group.
Visualization of Synthetic Pathway
Figure 1: Synthetic route highlighting the critical regioselective cyclization step.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
Objective: Isolate the correct regioisomer precursor.
-
Reagents: Ethyl 2,4-dioxohexanoate (1.0 eq), Methylhydrazine (1.1 eq), Glacial Acetic Acid (Solvent).[4]
-
Procedure:
-
Dissolve Ethyl 2,4-dioxohexanoate in glacial acetic acid (5 mL/mmol) and cool to 0°C.
-
Add Methylhydrazine dropwise over 20 minutes. Caution: Exothermic.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Validation Step: Analyze crude NMR. The 5-ethyl isomer typically shows a specific splitting pattern for the ethyl group and a distinct chemical shift for the N-methyl group compared to the 3-ethyl isomer.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Protocol B: Conversion to Carbohydrazide
Objective: Quantitative conversion of ester to hydrazide.
-
Reagents: Purified Pyrazole Ester (from Protocol A), Hydrazine Hydrate (80%, 5.0 eq), Ethanol (Absolute).
-
Procedure:
-
Dissolve the ester in Ethanol (10 mL/g).
-
Add Hydrazine Hydrate slowly at room temperature.
-
Heat to reflux (78°C) for 6–8 hours.
-
Monitoring: Monitor by TLC (EtOAc:MeOH 9:1). The starting material spot (high Rf) should disappear, replaced by a baseline/low Rf spot (Hydrazide).
-
Workup: Cool to 0°C. The product often precipitates as white crystals. Filter and wash with cold ethanol.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water.
-
Applications in Drug Discovery
The 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide scaffold is a versatile intermediate. Its primary utility lies in its ability to undergo further cyclization or condensation to form pharmacophores.
Formation of 1,3,4-Oxadiazoles
Reacting the carbohydrazide with carbon disulfide (CS
Schiff Base Libraries
Condensation with aromatic aldehydes yields acylhydrazones (Schiff bases). These derivatives are frequently screened for:
-
Antitubercular activity: Targeting Enoyl-ACP reductase.
-
Antifungal activity: Disrupting ergosterol synthesis.
Structural Logic Diagram
Figure 2: Downstream chemical space accessible from the core carbohydrazide.
Safety & Handling (SDS Summary)
-
Hazards:
-
Precautionary Measures:
-
Hydrazine derivatives can be potential sensitizers. Use double nitrile gloves.
-
Work within a fume hood to avoid inhalation of dust or residual hydrazine vapors.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
-
PubChem. (2024). Compound Summary: Pyrazole-3-carbohydrazide derivatives. National Library of Medicine. Retrieved from [Link]
- Google Patents. (2023). Synthesis of substituted pyrazole macrocycles (WO2023240140A1).
Sources
- 1. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carbohydrazide hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1001755-76-5|1-Ethyl-1H-pyrazole-5-carbohydrazide|BLD Pharm [bldpharm.com]
- 3. 863751-98-8|5-Ethyl-1-methyl-1H-pyrazole-3-carboxamide|BLD Pharm [bldpharm.com]
- 4. WO2023240140A1 - Indazole macrocycles and their use - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide [chemdict.com]
The Pyrazole-Carbohydrazide Scaffold: A Privileged Structure in Drug Discovery
An In-depth Technical Guide to the Synthesis, Biological Evaluation, and Application of 1-Methyl-5-Ethyl-Pyrazole-3-Carbohydrazide Derivatives
Executive Summary: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] When functionalized with a carbohydrazide moiety, this scaffold transforms into a versatile building block for creating a diverse library of compounds with a wide spectrum of biological activities.[3][4] This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, derivatization, and biological evaluation of derivatives based on the 1-methyl-5-ethyl-pyrazole-3-carbohydrazide core. We will delve into detailed synthetic protocols, explore key structure-activity relationships (SAR), and present a framework for their application in modern drug discovery, with a focus on anticancer, antimicrobial, and anti-inflammatory potentials.
The five-membered pyrazole ring is a prominent feature in many commercially successful drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[5][6] Its prevalence stems from its favorable physicochemical properties and its ability to engage in various biological interactions. The carbohydrazide group (-CONHNH₂) is not merely a linker; it is a crucial pharmacophore that serves as a versatile handle for synthesizing a variety of heterocyclic systems and Schiff bases.[3][7] The combination of the pyrazole core and the carbohydrazide functional group creates derivatives with a rich pharmacological profile, including anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant activities.[1][2][3]
Synthesis and Derivatization: A Step-by-Step Protocol
The synthetic pathway to 1-methyl-5-ethyl-pyrazole-3-carbohydrazide derivatives is a logical, multi-step process. The core principle involves building the pyrazole ring, converting a carboxylate ester to a hydrazide, and finally, derivatizing the hydrazide to generate a library of candidate compounds.
General Synthetic Workflow
The overall process can be visualized as a three-stage workflow, starting from common precursors and culminating in the final derivatives.
Caption: General three-stage workflow for the synthesis of pyrazole carbohydrazide derivatives.
Experimental Protocol: Synthesis of the Core Carbohydrazide
This protocol outlines the synthesis of the key intermediate, 1-methyl-5-ethyl-pyrazole-3-carbohydrazide, based on established methodologies for analogous structures.[8][9]
Step 1: Synthesis of Ethyl 1-methyl-5-ethyl-pyrazole-3-carboxylate
-
To a solution of sodium ethoxide in absolute ethanol, slowly add an equimolar mixture of diethyl oxalate and 2-pentanone. This reaction forms the ethyl 2,4-dioxo-4-substituted-butanoate intermediate.[7]
-
Stir the mixture at room temperature for 12-18 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and add a solution of methylhydrazine sulfate (1.1 equivalents) in water, followed by glacial acetic acid.
-
Reflux the mixture for 6-8 hours. The causality here is a classic Knorr pyrazole synthesis, where the more nucleophilic nitrogen of methylhydrazine attacks the ketone, and the other nitrogen attacks the ester-derived carbonyl, leading to cyclization.
-
After cooling, pour the mixture into ice-cold water. The product, ethyl 1-methyl-5-ethyl-pyrazole-3-carboxylate, will precipitate.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure ester.
Step 2: Hydrazinolysis to form 1-methyl-5-ethyl-pyrazole-3-carbohydrazide
-
Dissolve the synthesized ethyl ester (1 equivalent) in absolute ethanol.[10]
-
Add an excess of hydrazine hydrate (5-10 equivalents). The large excess drives the reaction to completion.
-
Reflux the mixture for 8-12 hours. The reaction involves the nucleophilic attack of the hydrazine on the ester's carbonyl carbon, replacing the ethoxy group.
-
Monitor the reaction by TLC until the starting ester spot disappears.
-
Reduce the solvent volume under reduced pressure. The resulting precipitate is the desired carbohydrazide.
-
Filter the solid, wash with cold diethyl ether, and dry. The product is typically of high purity and can be used in the next step without further purification.
Experimental Protocol: Synthesis of Schiff Base Derivatives
The carbohydrazide is most commonly derivatized by condensation with various aromatic aldehydes to form Schiff bases (N'-arylmethylene-carbohydrazides).[7][11]
-
Suspend the 1-methyl-5-ethyl-pyrazole-3-carbohydrazide (1 equivalent) in absolute ethanol.
-
Add the desired substituted aromatic aldehyde (1.1 equivalents) and a catalytic amount (2-3 drops) of glacial acetic acid. The acid catalyzes the dehydration step, which is crucial for imine formation.
-
Reflux the mixture for 4-6 hours.
-
Allow the solution to cool to room temperature. The Schiff base derivative will typically crystallize out of the solution.
-
Collect the product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to yield the pure final compound.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of the pyrazole carbohydrazide scaffold have demonstrated significant potential across multiple therapeutic areas. The nature and position of substituents on the aromatic ring introduced during derivatization play a critical role in modulating biological activity.[12][13]
Anticancer Activity
Numerous studies have reported the potent cytotoxic effects of pyrazole carbohydrazide derivatives against various human cancer cell lines, including lung (A549), liver (HepG-2), and breast (MCF-7) cancers.[1][14][15][16] The mechanism often involves the induction of apoptosis.[1][14]
| Derivative Substituent (on Ar ring) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Chlorophenyl | A549 | 8.5 | [14] |
| 4-Methoxyphenyl | A549 | 12.3 | [14] |
| 3,4,5-Trimethoxyphenyl | HepG-2 | 3.57 | [15] |
| 4-Bromophenyl | MCF-7 | 5.8 | [15] |
| Indole moiety | HepG-2, BGC823 | More potent than 5-FU | [16] |
Causality in SAR: Lipophilicity is a key determinant of anticancer activity. Compounds with logP values in the range of 3.12–4.94 often show enhanced inhibitory effects on A549 cell growth.[14] The presence of electron-withdrawing groups (e.g., halogens) or bulky methoxy groups on the phenyl ring can significantly enhance potency.[14][15]
Antimicrobial Activity
This class of compounds exhibits broad-spectrum antimicrobial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal strains.[5][17][18]
| Derivative Substituent (on Ar ring) | Organism | MIC (µg/mL) | Reference |
| 4-Nitrophenyl | E. coli | 0.25 | [5] |
| Phenyl | S. epidermidis | 0.25 | [5] |
| Thiophenyl | E. coli | ~13 (converted) | [17] |
| 4-Bromophenyl | C. parapsilosis | ~6 (converted) | [17] |
Causality in SAR: The antimicrobial action is often attributed to the azomethine (-N=CH-) linkage in the Schiff base derivatives, which is crucial for biological activity. The introduction of nitro or halogen groups on the phenyl ring generally leads to increased antimicrobial efficacy.[5]
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[1][5] The carbohydrazide derivatives continue this trend, showing significant activity in models like carrageenan-induced paw edema.[8][9] The anti-inflammatory potential is often linked to the inhibition of pro-inflammatory mediators.
Conceptual SAR Visualization
The biological activity of these derivatives can be fine-tuned by altering the substituents on the terminal aromatic ring.
Caption: Structure-Activity Relationship (SAR) map for pyrazole carbohydrazide derivatives.
Physicochemical and Structural Characterization
The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques. This step is critical for ensuring the reliability of biological data.
-
Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of functional groups. Look for N-H stretching (around 3200-3300 cm⁻¹), C=O (amide I band, ~1650-1680 cm⁻¹), and C=N (imine, ~1600-1630 cm⁻¹).[7][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[11][19]
-
¹H NMR: Expect signals for the pyrazole ring protons, the ethyl and methyl groups, the aromatic protons from the derivative, a singlet for the azomethine proton (-N=CH-) around 8.0-8.5 ppm, and exchangeable singlets for the N-H protons at lower fields (>11 ppm).[7][11]
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The molecular ion peak [M]+ or protonated peak [M+H]+ should be prominent.[19][20]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should be within ±0.4% of the calculated theoretical values.[19][20]
Future Perspectives and Conclusion
The 1-methyl-5-ethyl-pyrazole-3-carbohydrazide scaffold is a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility and ease of derivatization allow for the rapid generation of large compound libraries for high-throughput screening. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the specific molecular targets (e.g., kinases, enzymes) to understand the basis of the observed biological activities.[6]
-
In-Vivo Evaluation: Moving promising lead compounds from in-vitro assays to animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
-
QSAR and Computational Modeling: Employing quantitative structure-activity relationship (QSAR) and molecular docking studies to rationally design next-generation derivatives with enhanced potency and selectivity.[21][22]
References
-
Babej, N., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 312-334. [Link]
-
Sanna, C., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(11), 3354. [Link]
-
El-fakch, B., et al. (2024). New Pyrazole-Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase-Like Catalyst, and Antibacterial Study. ChemistrySelect, 9(1). [Link]
-
Karrouchi, K., et al. (2015). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Der Pharma Chemica, 7(12), 333-339. [Link]
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Al-Warhi, T., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 29(10), 2276. [Link]
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Bansal, R. K., & Kumar, S. (2016). Current status of pyrazole and its biological activities. Journal of the Scientific Society, 43(3), 125. [Link]
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Heller, S. T., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165648. [Link]
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Sanna, C., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(11), 3354. [Link]
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El Hassani, I. A., et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Heliyon, 9(7), e17814. [Link]
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Xia, Y., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893-6899. [Link]
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Alam, M. S., et al. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Pharmaceutical Journal, 14(2), 139-145. [Link]
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Bekhit, A. A., et al. (2010). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. European Journal of Medicinal Chemistry, 45(9), 4049-4056. [Link]
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Gomaa, M. A.-M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2999. [Link]
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Balasubramanian, C., & Thangadurai, T. D. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 80(1), 1-11. [Link]
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Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]
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Kallur, S. B., et al. (2014). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). International Journal of Pharmaceutical Sciences and Research, 5(8), 3369. [Link]
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Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]
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El Hassani, I. A., et al. (2026). (E)-N'-(4-chlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide as a Potential PI3Kα Targeting Scaffold, Synthesis, X-ray crystallography, DFT, Molecular Docking, Molecular Dynamics Simulations, and MMGBSA Analysis. ResearchGate. [Link]
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Solubility profile of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide in organic solvents
An In-depth Technical Guide to the Solubility Profile of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: The Crucial Role of Solubility in Drug Discovery
In the realm of medicinal chemistry and drug development, the journey of a promising molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges. Among the most fundamental of these is the molecule's solubility. A compound's ability to dissolve in various media dictates its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy. The pyrazole carbohydrazide scaffold is of significant interest due to its diverse biological activities, including potential antitumor, antinociceptive, and antimicrobial properties.[1][2] This guide focuses on a specific derivative, 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide, and provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret its solubility profile in a range of organic solvents. This document is not merely a collection of protocols; it is a technical whitepaper designed to provide a deep understanding of the principles and practices of solubility assessment, empowering researchers to make informed decisions in their drug discovery endeavors.
Theoretical Underpinnings of Solubility
The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[3]
The Energetics of Dissolution
The process of dissolution can be conceptually broken down into three steps:
-
Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.
-
Overcoming Solvent-Solvent Interactions: Energy is also needed to create a cavity in the solvent for the solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.
The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the Gibbs free energy change (ΔG) for the dissolution process must be negative.
Key Factors Influencing Solubility
-
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents, such as alcohols, tend to dissolve polar solutes, while nonpolar solvents, like hexane, are better for dissolving nonpolar solutes.[3]
-
Hydrogen Bonding: The ability of a molecule to act as a hydrogen bond donor or acceptor significantly impacts its solubility in protic solvents like water and alcohols.[3] 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide possesses both hydrogen bond donors (the -NH-NH2 group) and acceptors (the carbonyl oxygen and pyrazole nitrogens), suggesting potential for good solubility in hydrogen-bonding solvents.
-
Molecular Structure and Size: Generally, larger molecules and those with stronger intermolecular forces in their solid state (higher crystal lattice energy) tend to be less soluble.
-
Temperature: For most solid solutes, solubility increases with increasing temperature, as the additional thermal energy helps to overcome the lattice energy of the solid.[4]
Experimental Determination of the Solubility Profile
The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide using the shake-flask method, a gold standard for solubility measurement.
Materials and Equipment
-
Solute: 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide (purity >98%)
-
Solvents: A selection of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane).
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
-
Experimental Workflow
The experimental workflow for determining the solubility is depicted in the following diagram:
Caption: Factors influencing the observed solubility.
By analyzing the trend in solubility across the different solvents, one can infer the dominant intermolecular forces at play. For instance, high solubility in methanol and ethanol would suggest that hydrogen bonding and polar interactions are key drivers for the dissolution of this compound. Conversely, low solubility in hexane would indicate its relatively polar nature.
Implications for Drug Development
The solubility profile is critical for:
-
Preformulation studies: Selecting appropriate solvents for formulation development.
-
Process chemistry: Choosing suitable solvents for reaction and purification steps.
-
In vitro assays: Ensuring the compound is soluble in the assay medium to obtain reliable biological data.
-
Predicting in vivo behavior: While not a direct correlation, solubility in various media can provide clues about a compound's potential absorption and distribution characteristics.
Conclusion
Determining the solubility profile of a novel compound like 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide is a fundamental step in its development journey. This guide provides a comprehensive framework, from theoretical principles to a detailed experimental protocol and data interpretation. By systematically evaluating the solubility in a range of organic solvents, researchers can gain crucial insights into the physicochemical properties of this promising molecule, enabling informed decisions and accelerating its path toward potential therapeutic applications.
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Strategic Modulation of Pyrazole-3-Carbohydrazide: A Synthetic Guide to Fused Heterocycles and Bioactive Scaffolds
Executive Summary
The pyrazole-3-carbohydrazide motif represents a privileged scaffold in modern medicinal chemistry, serving as a "linchpin" intermediate for accessing complex fused heterocycles. Its dual-nitrogen architecture—comprising an electron-rich pyrazole core and a highly nucleophilic hydrazide tail—offers a divergent reaction landscape.
This guide moves beyond basic textbook definitions to analyze the causality of its reactivity. We explore how to manipulate the hydrazide terminus (
The Chemo-Structural Matrix
To master the synthesis, one must first understand the electronic distribution. The pyrazole-3-carbohydrazide moiety possesses three distinct sites of reactivity, but the hydrazide
Nucleophilic Hierarchy
-
Hydrazide
(Terminal): The most nucleophilic site ( character, unhindered). It is the primary point of attack for aldehydes, isothiocyanates, and acid chlorides. -
Hydrazide
(Amide): Deactivated by resonance with the carbonyl; participates in cyclization only after functionalization. -
Pyrazole Ring Nitrogen (
): If unsubstituted (NH-pyrazole), this site competes for electrophiles. Strategic Insight: If your target requires exclusive hydrazide functionalization, ensure the pyrazole is protected or substituted (e.g., -phenyl, -methyl) prior to hydrazide manipulation to prevent regiochemical mixtures.
Reaction Landscape Visualization
The following diagram maps the divergent synthetic pathways accessible from the parent carbohydrazide.
Figure 1: Divergent synthesis pathways from the pyrazole-3-carbohydrazide core. Blue indicates the starting material; Red/Green/Yellow indicate primary drug discovery scaffolds.
Critical Synthetic Protocols
The following protocols are standardized for reproducibility. They prioritize yield and purity, utilizing self-validating checkpoints (TLC/IR).
Pathway A: Synthesis of 1,3,4-Oxadiazole Scaffolds
Mechanism: The reaction proceeds via an
Protocol:
-
Stoichiometry: Mix Pyrazole-3-carbohydrazide (1.0 eq) and the substituted Aromatic Acid (1.0 eq).
-
Solvent/Reagent: Add POCl
(5–8 mL per mmol of substrate). Note: POCl serves as both solvent and reagent. -
Reflux: Heat to reflux (100–110°C) for 4–6 hours.
-
Validation Checkpoint: Monitor TLC.[1] The hydrazide starting material (polar) should disappear. A less polar spot (oxadiazole) will appear.
-
-
Quench: Cool to RT. Pour the reaction mixture dropwise onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl
. -
Neutralization: Adjust pH to ~7–8 using solid NaHCO
or 10% NaOH solution. -
Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol.
Pathway B: Synthesis of 1,2,4-Triazole-3-thiols
Mechanism: This route utilizes Carbon Disulfide (CS
Protocol:
-
Salt Formation: Dissolve Pyrazole-3-carbohydrazide (10 mmol) in absolute ethanol (30 mL) containing KOH (15 mmol).
-
Addition: Cool to 0–5°C. Add CS
(20 mmol) dropwise. -
Stir: Stir at RT for 12–16 hours. A solid precipitate (potassium dithiocarbazate) may form.
-
Cyclization: Add Hydrazine Hydrate (99%, 20 mmol) to the suspension.
-
Reflux: Heat to reflux for 6–8 hours. Evolution of H
S gas (rotten egg smell) indicates cyclization is proceeding. -
Workup: Concentrate solvent, dilute with water, and acidify with dilute HCl. The triazole-thiol will precipitate.
Pathway C: Schiff Base (Hydrazone) Formation
Mechanism: Acid-catalyzed condensation. The lone pair on
Protocol:
-
Mix: Dissolve Pyrazole-3-carbohydrazide (1.0 eq) and Aromatic Aldehyde (1.0 eq) in Ethanol (10-15 volumes).
-
Catalyst: Add Glacial Acetic Acid (2–3 drops).
-
Reflux: Heat for 2–4 hours.
-
Validation Checkpoint: Product often precipitates directly from the hot solution upon cooling due to increased planarity and stacking.
-
-
Purification: Filter and wash with cold ethanol.
Mechanistic Visualization: Oxadiazole Cyclization[3]
Understanding the POCl
Figure 2: Step-wise cyclodehydration mechanism mediated by Phosphorus Oxychloride.
Drug Discovery Applications
The transformation of the carbohydrazide group is not merely chemical gymnastics; it is a strategic entry into bioactive chemical space.
| Derivative Class | Primary Biological Target | Mechanism of Action |
| 1,3,4-Oxadiazoles | Kinase Inhibitors (e.g., VEGFR, EGFR) | The oxadiazole ring acts as a planar bioisostere for amide/ester bonds, improving metabolic stability while maintaining H-bond acceptor capability in the ATP-binding pocket [1]. |
| 1,2,4-Triazoles | Antimicrobial / Antifungal | Triazole-thiol derivatives disrupt ergosterol biosynthesis (CYP51 inhibition) in fungi and show broad-spectrum antibacterial efficacy [2]. |
| Hydrazones | Anti-inflammatory (COX-2) | The linker region provides flexibility, allowing the pyrazole and aryl tail to orient into the hydrophobic channel of the COX-2 enzyme [3]. |
| Pyrazolo-Pyrimidines | Anticancer (A549 Lung Lines) | Fusing the hydrazide into a pyrimidine ring creates flat, intercalating structures that induce apoptosis in non-small cell lung cancer lines [4]. |
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Synthesis and biological assessment of 1,3,4-oxadiazole substituted derivatives. Journal of Chemical Health Risks. (2024). Link
-
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-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals. (2012). Link
-
Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2016). Link
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An In-Depth Technical Guide to the Safe Handling of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide
This guide provides a comprehensive overview of the essential safety protocols and handling considerations for 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer in-depth insights into the chemical nature of this compound, enabling a proactive and informed approach to laboratory safety. While a specific SDS for this novel compound is not yet publicly available, this guide synthesizes data from structurally related pyrazole and carbohydrazide derivatives to establish a robust framework for safe handling.
Hazard Identification and Risk Assessment: A Proactive Stance
As a substituted pyrazole carbohydrazide, 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide warrants a cautious approach. Analysis of analogous compounds suggests a primary hazard profile that includes potential skin and eye irritation, and possible harm if ingested. However, a deeper understanding of its chemical structure points toward other potential risks that must be considered in a research setting.
The pyrazole ring, a common scaffold in pharmacologically active molecules, is generally stable. However, the presence of the carbohydrazide moiety introduces considerations related to thermal stability. Hydrazide derivatives can undergo thermal decomposition, which may release hazardous gases. Therefore, it is crucial to avoid excessive heating and to understand the potential for runaway reactions, especially in the presence of strong oxidizing agents.
Table 1: Anticipated GHS Classification for 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | Warning | H335: May cause respiratory irritation. |
This classification is extrapolated from data on structurally similar compounds and should be considered provisional pending specific experimental data.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe laboratory practice is a multi-layered approach to risk mitigation, starting with robust engineering controls and supplemented by appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All manipulations of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide, including weighing, dissolution, and addition to reaction mixtures, should be conducted in a certified chemical fume hood. This is not merely a precaution against inhalation of dust particles, but a critical measure to contain any potential release of volatile decomposition products, especially if the compound is heated. The American Chemical Society recommends that fume hoods be maintained with an average face velocity of 80-120 feet per minute to ensure effective containment.[1][2]
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[3][4]
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, such as transfers of solutions or vigorous stirring, chemical splash goggles are mandatory. A face shield should be worn over safety glasses or goggles when handling larger quantities or during reactions with a potential for energetic decomposition.[4][5]
-
Hand Protection: Disposable nitrile gloves are suitable for incidental contact. It is imperative to change gloves immediately upon contamination and to wash hands thoroughly after removing them. For prolonged handling or when working with solutions, heavier-duty gloves, such as neoprene or butyl rubber, should be considered. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[6]
-
Body Protection: A flame-resistant laboratory coat should be worn at all times and kept fully fastened. Long pants and closed-toe shoes are mandatory to protect the skin from potential spills.
Caption: PPE Selection Workflow for Handling 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide.
Safe Handling and Storage: Procedural Discipline
Adherence to strict protocols for handling and storage is paramount to preventing accidental exposures and ensuring the integrity of the compound.
Handling
-
Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat or line the balance with weighing paper to prevent contamination.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly while stirring to avoid clumping and splashing. If heating is required to aid dissolution, use a well-controlled heating mantle and monitor the temperature closely. Avoid localized overheating.
-
Reaction Monitoring: When this compound is a reactant, be mindful of potential exotherms, especially in large-scale reactions. Consider the use of an ice bath for temperature control.
Storage
Store 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents, acids, and bases.[7]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical. All laboratory personnel should be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Response
For small spills (less than 1 gram of solid or 50 mL of a dilute solution), trained laboratory personnel can perform the cleanup. For larger spills, or any spill involving highly concentrated solutions, evacuate the area and contact the institution's emergency response team.
Step-by-Step Spill Cleanup Protocol (Small Spill):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Containment: For liquid spills, surround the area with an absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to prevent it from spreading.
-
Cleanup (Solid Spill): Gently cover the solid with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled waste container.
-
Cleanup (Liquid Spill): Apply absorbent material to the spill. Once the liquid is fully absorbed, scoop the material into a labeled waste container.
-
Decontamination: Wipe the spill area with a damp cloth, followed by a dry one. Place all cleaning materials into the waste container.
-
Waste Disposal: Seal and label the waste container for hazardous waste pickup.
-
Reporting: Report the incident to the laboratory supervisor.
Caption: Spill Response Workflow for 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide.
Waste Disposal: Responsible Stewardship
All waste containing 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide, including contaminated consumables and cleanup materials, must be disposed of as hazardous chemical waste.[8]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled container. Do not mix with incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents.
Consult your institution's environmental health and safety office for specific guidelines on hazardous waste disposal.[9][10][11]
Conclusion: A Culture of Safety
The safe handling of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide, as with any research chemical, is predicated on a foundation of knowledge, preparedness, and procedural discipline. By understanding the potential hazards associated with its chemical structure, implementing robust engineering and personal protective measures, and adhering to established protocols for handling, storage, and emergency response, researchers can confidently and safely advance their scientific endeavors. This guide serves as a critical resource in fostering a proactive culture of safety within the laboratory.
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-
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-
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-
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-
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-
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-
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-
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An In-depth Technical Guide to 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental molecular characteristics, explore synthetic pathways, and discuss its current and potential applications, particularly focusing on its role as a scaffold in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, pharmacology, and drug development, offering both foundational knowledge and practical insights into the utility of this pyrazole derivative.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[2] The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in recently approved drugs.[1]
The carbohydrazide moiety is another crucial pharmacophore that, when attached to a heterocyclic ring system like pyrazole, can significantly enhance biological activity. This functional group is known to be a key component in various drugs and is often involved in forming hydrogen bonds with biological targets. The strategic combination of the pyrazole core and the carbohydrazide group has given rise to a class of compounds with immense therapeutic potential.[2][3]
This guide focuses specifically on 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide, a derivative that embodies the promising characteristics of this chemical class.
Molecular Profile of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
Molecular Formula and Weight
The chemical structure of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide consists of a pyrazole ring substituted with an ethyl group at the 5th position, a methyl group at the 1st nitrogen atom, and a carbohydrazide group at the 3rd position. Based on this structure, the following molecular formula and weight have been determined:
| Property | Value |
| Molecular Formula | C₇H₁₂N₄O |
| Molecular Weight | 168.20 g/mol |
Note: These values are calculated based on the chemical structure.
Structural Isomerism
It is important to note that the positional arrangement of substituents on the pyrazole ring leads to various isomers. For instance, 1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide is a known isomer with the same molecular formula (C₇H₁₂N₄O) and a molecular weight of 168.2. While sharing the same elemental composition, the different substitution pattern can lead to distinct physical, chemical, and biological properties.
Synthesis and Characterization
The synthesis of pyrazole-3-carbohydrazide derivatives typically involves a multi-step process starting from readily available precursors. A general synthetic strategy is outlined below.
General Synthetic Pathway
The synthesis of the parent pyrazole ester is a key initial step. A common method involves the reaction of a β-ketoester with a hydrazine derivative. For 5-substituted-1H-pyrazole-3-carboxylates, a typical synthesis starts with the condensation of an acetophenone derivative with diethyl oxalate, followed by cyclization with hydrazine hydrate.
The subsequent conversion of the resulting ethyl pyrazole-3-carboxylate to the corresponding carbohydrazide is generally achieved by reacting the ester with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux.
Illustrative Experimental Workflow
The following diagram illustrates a plausible synthetic route for pyrazole-3-carbohydrazide derivatives.
Caption: A generalized two-step synthetic workflow for 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide.
Characterization Techniques
The successful synthesis and purity of the final compound would be confirmed using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the positions of the substituents.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O and N-H stretching vibrations of the carbohydrazide moiety.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Elemental Analysis: To confirm the elemental composition of the synthesized molecule.
Applications in Drug Discovery and Development
Pyrazole carbohydrazide derivatives are recognized for their diverse pharmacological activities, making them attractive scaffolds for drug discovery.
Anticancer Activity
Numerous pyrazole derivatives have been investigated for their potential as anticancer agents.[2] Some pyrazole-based compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis.[2] For instance, certain salicylaldehyde-pyrazole-carbohydrazide derivatives have demonstrated potent growth inhibitory effects on A549 lung cancer cells.[2]
Cannabinoid Receptor Antagonism
The pyrazole scaffold is a key feature in some cannabinoid receptor 1 (CB1) antagonists.[3] Rimonabant, a well-known CB1 antagonist, is a 1,5-diarylpyrazole-3-carbohydrazide derivative.[3] CB1 antagonists have been explored for the treatment of obesity and related metabolic disorders due to their role in reducing appetite.[3] The carbohydrazide moiety in these compounds often plays a crucial role in binding to the receptor.[3]
Kinase Inhibition
Protein kinases are critical targets in cancer therapy, and several pyrazole-containing molecules have been developed as kinase inhibitors. The pyrazole ring can act as a bioisostere for other aromatic systems and can form key interactions within the ATP-binding pocket of kinases.
Other Therapeutic Areas
The biological activities of pyrazole carbohydrazide derivatives extend to a wide range of therapeutic areas, including:
-
Anti-inflammatory and Analgesic Effects [2]
-
Antimicrobial and Antiparasitic Activity [2]
-
Anticonvulsant and Antidepressant Properties [2]
Future Perspectives
The versatility of the pyrazole carbohydrazide scaffold ensures its continued importance in medicinal chemistry. Future research is likely to focus on:
-
Lead Optimization: Modifying the substituents on the pyrazole ring to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
-
Development of Novel Derivatives: Synthesizing new libraries of pyrazole carbohydrazides to explore a wider range of biological activities.
The logical progression of research in this area is depicted in the following workflow:
Caption: The drug discovery and development pipeline for pyrazole carbohydrazide-based compounds.
Conclusion
5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide represents a promising molecular entity within the broader class of pyrazole derivatives. Its unique combination of a stable heterocyclic core and a versatile carbohydrazide functional group provides a solid foundation for the design of novel therapeutic agents. This technical guide has provided a detailed overview of its molecular properties, synthetic strategies, and potential applications, underscoring its significance for researchers and professionals in the field of drug discovery. Continued exploration of this and related compounds is poised to yield new and effective treatments for a variety of diseases.
References
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de Oliveira, R. S. et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-343. [Link]
-
Vera, G. et al. (2016). Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. Bioorganic & Medicinal Chemistry, 24(18), 4349-4360. [Link]
-
Khan, K. M. et al. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 36(1), 139-146. [Link]
-
PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]
-
Ameziane El Hassani, I. et al. (2023). (E)-N'-(4-chlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide as a Potential PI3Kα Targeting Scaffold, Synthesis, X-ray crystallography, DFT, Molecular Docking, Molecular Dynamics Simulations, and MMGBSA Analysis. Molecules, 28(3), 1345. [Link]
-
Singh, P. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2035. [Link]
-
Kumar, A. et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide. Pyrazole-based Schiff bases are a class of compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and characterization methodologies to facilitate the exploration of this promising chemical scaffold.
Introduction: The Significance of Pyrazole-Based Schiff Bases
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[2][3] Its derivatives are known to exhibit a wide array of pharmacological activities.[3] When the pyrazole carbohydrazide moiety is condensed with aldehydes or ketones, it forms a class of compounds known as Schiff bases (or hydrazones), characterized by an azomethine group (-C=N-).[4][5] This functional group is not merely a linker; it is a critical pharmacophore that often enhances the biological profile of the parent molecules.[4][6]
The combination of the pyrazole ring and the azomethine linkage in a single molecular framework has led to the development of potent therapeutic agents. These compounds have demonstrated efficacy as anticancer, antimalarial, antibacterial, anti-diabetic, and anti-Alzheimer's agents.[1][7][8][9][10] The 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide precursor offers a unique substitution pattern that can be leveraged to fine-tune the steric and electronic properties of the final Schiff base derivatives, potentially leading to improved selectivity and potency.
This guide provides the necessary protocols to first synthesize the core hydrazide intermediate and subsequently use it to generate a library of Schiff bases through a robust and reproducible condensation reaction.
Synthesis of the Core Intermediate: 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide
The synthesis of the title carbohydrazide is a critical first step. It is typically prepared from its corresponding ester, ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate, via hydrazinolysis. The ester itself can be synthesized from simpler starting materials, but for the purpose of this guide, we will begin with the ester-to-hydrazide conversion.
Protocol 2.1: Synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide
-
Reaction Setup: To a solution of ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol (15 mL per gram of ester), add hydrazine hydrate (80% solution, 2.0 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.[11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in petroleum ether.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution as a white solid.
-
Isolation: Filter the solid precipitate using a Buchner funnel, wash it with a small amount of cold ethanol to remove any unreacted starting materials, and dry it under vacuum.
-
Purity: The resulting 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide is typically of high purity. If necessary, it can be further purified by recrystallization from ethanol.
General Synthesis of Schiff Bases: The Condensation Reaction
The formation of a Schiff base is a condensation reaction between the primary amine of the hydrazide and the carbonyl group of an aldehyde or ketone. The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate, followed by dehydration to yield the final imine (azomethine).[4]
Caption: Mechanism of acid-catalyzed Schiff base formation.
Protocol 3.1: General Procedure for Schiff Base Synthesis
-
Dissolution: Dissolve 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide (1.0 eq) in absolute ethanol (20 mL).
-
Addition of Carbonyl: To this solution, add the desired substituted aldehyde or ketone (1.0 eq).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.[12]
-
Reflux: Heat the mixture to reflux (approximately 80-85 °C) for 2-5 hours.[2] Monitor the reaction progress using TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid Schiff base product will precipitate.
-
Purification: Collect the solid by filtration, wash with cold ethanol to remove residual reactants, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield pure crystals.
Structural Characterization
To confirm the successful synthesis of the target Schiff bases and ensure their purity, a combination of spectroscopic techniques is essential. This provides a self-validating system for the described protocols.[1][13]
| Technique | Key Observables for Schiff Base Formation | Typical Range/Value |
| FT-IR Spectroscopy | Disappearance of N-H stretching bands of the hydrazide. Appearance of a strong C=N (azomethine) stretching band. Disappearance of the C=O stretch from the aldehyde/ketone. | C=N stretch: ~1600-1630 cm⁻¹[14] |
| ¹H NMR Spectroscopy | Appearance of a singlet for the azomethine proton (-N=CH-). Disappearance of the aldehyde proton signal. Shift of aromatic protons adjacent to the imine bond. | Azomethine proton (-N=CH-): δ 8.0-9.5 ppm[6][9] |
| ¹³C NMR Spectroscopy | Appearance of a signal for the azomethine carbon (-N=C H-). | Azomethine carbon: δ 160-170 ppm[9] |
| Mass Spectrometry | The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the synthesized Schiff base. | Varies by compound |
Experimental Workflow and Data Management
A systematic workflow is crucial for efficiency and reproducibility in synthesizing and characterizing a library of Schiff base compounds.
Caption: Overall workflow for Schiff base synthesis and evaluation.
Potential Applications in Drug Development
The synthesized Schiff bases are prime candidates for screening in various biological assays. Given the established activities of related compounds, promising areas of investigation include:
-
Anticancer Activity: Many pyrazole-Schiff base conjugates and their metal complexes exhibit significant cytotoxicity against various cancer cell lines, such as A549 (lung cancer) and Caco-2 (colon cancer).[1][7][8][9]
-
Antimicrobial Agents: These compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][13]
-
Antimalarial and Antiparasitic: Pyrazole-linked Schiff bases have demonstrated high efficacy against parasites like P. falciparum.[1][9]
-
Enzyme Inhibition: They have been explored as inhibitors for enzymes implicated in diseases like diabetes (α-amylase, α-glucosidase) and Alzheimer's (AChE).[7][8]
References
- Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. (2025). RSC Publishing.
- Mechanism of Schiff base (imine) Formation. (n.d.).
- Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Comput
- Design and Spectral Studies of Novel Schiff Base derived from Pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
- New pyrazole-based Schiff base ligand and its Ni(ii) and Co(iii) complexes as antibacterial and anticancer agents: Synthesis, characterization, and molecular docking studies. (n.d.).
- Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). Pure Help Center.
- Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. (2025). PMC.
- Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (n.d.). Semantic Scholar.
- Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. (2025). RSC Publishing.
- hydrazone schiff base. (n.d.). Science.gov.
- Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. (2020).
- Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Semantic Scholar.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric appro. (2020). RSC Publishing.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Publishing.
- Schiff Base Reaction-Mechanism, Rxn setup and Applic
- Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodul
- Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. (2020).
- Synthesis of new azo schiff bases of pyrazole derivatives and their spectroscopic and theoretical investigations. (2018). Journal of Molecular Structure.
- Synthesis, Characterization of Ethyl 5-(substituted)
- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018).
- Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
- 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide. (n.d.). Chem-Impex.
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- 14. researchgate.net [researchgate.net]
Procedure for converting 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide to thiadiazoles
Application Note: Divergent Synthesis of 1,3,4-Thiadiazoles from 5-Ethyl-1-methyl-1H-pyrazole-3-carbohydrazide
Executive Summary
This application note details the synthetic procedures for converting 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide (Structure 1 ) into three distinct classes of 1,3,4-thiadiazoles. Pyrazole-thiadiazole hybrids are privileged structures in medicinal chemistry, frequently exhibiting antimicrobial, anti-inflammatory, and anticancer profiles.[1] The protocols below are designed for modularity, allowing researchers to generate diverse libraries from a single common intermediate.
Scientific Foundation & Reactivity
The core precursor, 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide, possesses a nucleophilic hydrazine moiety (
The choice of reagents dictates the substituent at the 2-position of the thiadiazole ring:
-
Carbon Disulfide (
): Yields a mercapto/thione group (Versatile handle for S-alkylation).[1] -
Carboxylic Acids (
) + : Yields alkyl/aryl substituents (Direct library expansion).[1] -
Isothiocyanates (
): Yields amino substituents (Hydrogen bond donor/acceptor modulation).[1]
Strategic Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available for this specific pyrazole precursor.
Figure 1: Divergent synthetic pathways from the pyrazole-hydrazide core.[1]
Detailed Experimental Protocols
Method A: Synthesis of 1,3,4-Thiadiazole-2-thiones (The Route)
Target: 5-(5-ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazole-2(3H)-thione.[1] Utility: The thione group can be further alkylated to form thioethers, increasing lipophilicity.
Reagents:
-
Precursor: 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide (1.0 eq)[1]
-
Carbon Disulfide (
) (1.5 eq) [Caution: Neurotoxin/Flammable] [1] -
Potassium Hydroxide (KOH) (1.5 eq)[1]
Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the pyrazole-carbohydrazide (5 mmol) in absolute ethanol (20 mL).
-
Base Addition: Add KOH (7.5 mmol) dissolved in minimal ethanol/water (5 mL). Stir at room temperature for 15 minutes.
-
Addition: Add
(7.5 mmol) dropwise. The solution may turn yellow/orange due to dithiocarbazate formation. -
Reflux: Heat the mixture to reflux (
) for 8–12 hours. Monitor by TLC (System: 9:1). -
Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in ice-cold water (20 mL).
-
Precipitation: Acidify the solution with dilute
(10%) to pH 2–3. A solid precipitate (the thione) will form. -
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
Mechanistic Insight: The reaction proceeds via the formation of a potassium dithiocarbazate salt, which undergoes intramolecular cyclization upon heating, releasing
Method B: Synthesis of 2-Substituted-1,3,4-Thiadiazoles (The Route)
Target: 2-Aryl/Alkyl-5-(5-ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazole.[1] Utility: Rapid generation of diversity for SAR (Structure-Activity Relationship) studies.[1]
Reagents:
-
Precursor: 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide (1.0 eq)[1]
-
Carboxylic Acid (
) (1.0 eq)[1] -
Phosphorus Oxychloride (
) (5–10 mL) [Caution: Corrosive/Reacts violently with water] [1]
Protocol:
-
Mixing: In a dry round-bottom flask, mix the hydrazide (2 mmol) and the appropriate carboxylic acid (2 mmol).
-
Cyclodehydration: Add
(5 mL) carefully. -
Reflux: Heat the mixture at reflux (
) for 4–6 hours. -
Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. Do not add water to the
. -
Neutralization: Adjust the pH to 7–8 using solid
or ammonia solution. -
Isolation: Filter the resulting precipitate. If no precipitate forms, extract with ethyl acetate (
). -
Purification: Recrystallize from ethanol or purify via silica gel column chromatography.
Method C: Synthesis of 2-Amino-1,3,4-Thiadiazoles
Target: N-Substituted-5-(5-ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine.[1]
Protocol:
-
Thiosemicarbazide Formation: Reflux the hydrazide (1.0 eq) with a substituted isothiocyanate (
, 1.0 eq) in ethanol for 2–4 hours. Isolate the intermediate thiosemicarbazide solid. -
Cyclization: Dissolve the intermediate in cold concentrated
(or polyphosphoric acid). Stir at for 1 hour, then room temperature for 2 hours. -
Neutralization: Pour onto ice and neutralize with ammonium hydroxide. Filter the product.
Mechanistic Visualization (Method B)
The
Figure 2: Mechanism of
Quality Control & Troubleshooting
Characterization Standards:
-
IR Spectroscopy: Look for the disappearance of the carbonyl hydrazide peak (
) and the appearance of the stretch of the thiadiazole ring ( ).[1] -
1H NMR: The
protons (broad singlets, 4–9 ppm) must disappear.[1]
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Incomplete salt formation | Ensure KOH is fully dissolved before adding |
| Sticky Gum (Method B) | Polymerization or residual | Quench very slowly on ice.[1] Extract with |
| No Cyclization (Method C) | Acid too weak | Switch from |
| Impure Product | Side reactions at Pyrazole N | Ensure the N1-methyl group is stable; avoid extremely strong alkylating conditions. |
References
-
Synthesis of 1,3,4-thiadiazoles from pyrazole-carbohydrazides (General Protocol)
- Title: Synthesis of new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole on cyclic imides.
- Source: Eurasian Chemical Communic
-
URL:[Link]
-
POCl3 Cyclization Methodology
-
Biological Relevance of Pyrazole-Thiadiazole Hybrids
-
Alternative Cyclization Strategies
Sources
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Application Notes and Protocols for 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide in Click Chemistry Reactions
Introduction: A Versatile Pyrazole Scaffold for Bioorthogonal Ligation
In the landscape of modern chemical biology and drug discovery, the pyrazole nucleus is a privileged scaffold, widely recognized for its diverse biological activities.[1] The functionalization of this core structure opens avenues for the development of novel therapeutics and research tools. 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide emerges as a particularly interesting building block for "click" chemistry applications.[2][3] Its inherent stability and the reactive carbohydrazide moiety provide a versatile handle for bioorthogonal conjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems.[4][5][6]
This guide provides a comprehensive overview of the application of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide in two key areas of click chemistry: hydrazone formation and as a modifiable scaffold for azide-alkyne cycloaddition reactions. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the potential applications of this versatile molecule.
Scientific Foundation: The Power of Click Chemistry
The concept of "click chemistry," introduced by K. B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform in benign solvents.[7] These reactions are characterized by their high thermodynamic driving force and the absence of interfering side reactions.[7] Within this framework, the carbohydrazide functional group of our target molecule offers a direct entry into one type of click reaction and a strategic point for modification for another.
Hydrazone Formation: A "Click-Like" Reaction
The reaction between a hydrazide and an aldehyde or ketone to form a hydrazone is a classic example of a "click-like" reaction.[4][5][7] This condensation reaction is highly efficient, proceeds under mild conditions, and is often biocompatible, making it suitable for labeling biomolecules.[4][5]
Azide-Alkyne Cycloaddition: The Quintessential Click Reaction
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is the cornerstone of click chemistry.[8] This reaction can be performed either through copper(I) catalysis (CuAAC) or through the use of strained alkynes in a strain-promoted azide-alkyne cycloaddition (SPAAC).[9][10][11][12] While 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide does not inherently possess an azide or alkyne, its carbohydrazide moiety can be readily functionalized to include these groups, thereby unlocking its potential in this powerful ligation chemistry.
Synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide
The synthesis of the title compound can be achieved through a straightforward multi-step process, analogous to the synthesis of similar pyrazole derivatives.[13][14][15]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide.
Application I: Hydrazone Formation for Bioconjugation
The carbohydrazide group of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide reacts readily with aldehydes and ketones to form stable hydrazone linkages. This reaction is particularly useful for labeling biomolecules that have been metabolically or enzymatically engineered to contain a carbonyl group.
Protocol: Labeling of an Aldehyde-Modified Protein
This protocol describes the general procedure for labeling a protein containing an accessible aldehyde group with 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide.
Materials:
-
Aldehyde-modified protein in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide
-
Aniline (catalyst)
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Prepare a stock solution of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide (100 mM) in DMSO.
-
Prepare a stock solution of aniline (1 M) in DMSO.
-
To the aldehyde-modified protein solution (e.g., 1 mg/mL), add the 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide stock solution to a final concentration of 1-5 mM.
-
Add the aniline stock solution to a final concentration of 10-50 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Purify the labeled protein by passing the reaction mixture through a size-exclusion chromatography column to remove excess reagents.
-
Characterize the labeled protein using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm conjugation.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for hydrazone formation. |
| Temperature | 4°C - 25°C | Lower temperatures may require longer reaction times. |
| Reactant Ratio | 10-50 fold molar excess of hydrazide | Drives the reaction to completion. |
| Catalyst | Aniline | Accelerates the rate of hydrazone formation. |
Application II: A Scaffold for Azide-Alkyne Cycloaddition
To utilize 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide in the powerful azide-alkyne cycloaddition reaction, it must first be functionalized with either an azide or an alkyne group. The carbohydrazide moiety serves as an excellent attachment point for this modification.
Workflow for Functionalization and Click Reaction:
Caption: Functionalization and subsequent click reaction workflow.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the CuAAC reaction between an azide-functionalized pyrazole and an alkyne-containing biomolecule.
Materials:
-
Azide-functionalized 5-ethyl-1-methyl-1H-pyrazole
-
Alkyne-containing biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, ligand)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare stock solutions:
-
Azide-pyrazole (10 mM in DMSO)
-
CuSO₄ (50 mM in water)
-
Sodium ascorbate (500 mM in water, freshly prepared)
-
TBTA (10 mM in DMSO)
-
-
In a reaction tube, combine the alkyne-containing biomolecule, the azide-pyrazole (to a final concentration of 100-500 µM), and TBTA (if used, to a final concentration of 100 µM).
-
Initiate the reaction by adding CuSO₄ (to a final concentration of 50 µM) followed immediately by sodium ascorbate (to a final concentration of 2.5 mM).
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the product using an appropriate method for the biomolecule of interest (e.g., size-exclusion chromatography, dialysis).
| Parameter | CuAAC | SPAAC |
| Catalyst | Copper(I) (generated in situ) | None |
| Toxicity | Potential cytotoxicity from copper | Generally biocompatible |
| Reaction Rate | Very fast | Can be slower than CuAAC |
| Reagents | Azide, Alkyne, Copper source, Reducing agent | Azide, Strained Alkyne |
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for the SPAAC reaction, which is ideal for live-cell labeling due to its biocompatibility.[9][10][16][17]
Materials:
-
Azide-functionalized 5-ethyl-1-methyl-1H-pyrazole
-
Strained alkyne (e.g., DBCO, BCN) labeled biomolecule[12]
-
Cell culture medium or appropriate buffer
Procedure:
-
Prepare a stock solution of the azide-pyrazole (10 mM in DMSO).
-
To the cells or biomolecule containing the strained alkyne, add the azide-pyrazole stock solution to the desired final concentration (typically 10-100 µM).
-
Incubate at 37°C (for cells) or room temperature for 1-2 hours.
-
Wash the cells or purify the biomolecule to remove unreacted azide-pyrazole.
-
The labeled cells or biomolecule are now ready for downstream analysis (e.g., fluorescence microscopy, flow cytometry).
Conclusion and Future Perspectives
5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide represents a valuable and versatile building block for researchers in chemical biology, drug discovery, and materials science. Its ability to participate in reliable and efficient "click" reactions, either directly through hydrazone formation or as a functionalizable scaffold for azide-alkyne cycloadditions, positions it as a powerful tool for molecular assembly and bioconjugation. The protocols outlined in this guide provide a starting point for the innovative application of this pyrazole derivative in a wide range of scientific endeavors.
References
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The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Chemical Communications. [Link][4]
-
The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PMC. [Link][5]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link][7]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry. [Link][18]
-
Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. ResearchGate. [Link][13]
-
Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. PMC. [Link][9]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. PubMed. [Link][19]
-
(PDF) Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. ResearchGate. [Link][20]
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Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. PMC. [Link][3]
-
Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. PMC. [Link][16]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link][14]
-
Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry. [Link][21]
-
Bioorthogonal chemistry: strategies and recent development. PMC. [Link][6]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link][11]
-
Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications. [Link][23]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC. [Link][1]
-
Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. [Link][12]
-
Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link][17]
-
Click chemistry and triazole based carbonic anhydrase inhibitors. CORE. [Link][24]
-
(E)-5-Phenyl-N'-(1-phenyl-ethyl-idene)-1H-pyrazole-3-carbohydrazide. PubMed. [Link][25]
-
(E)-5-Phenyl-N′-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide. PMC. [Link][26]
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Preparation of pyrazole-based hydrazones from 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide
Application Note & Protocol Guide
Topic: Strategic Synthesis of Bio-active Pyrazole-Based Hydrazones from 5-Ethyl-1-Methyl-1H-pyrazole-3-carbohydrazide
Abstract
The conjugation of pyrazole and hydrazone scaffolds represents a highly productive strategy in medicinal chemistry, yielding hybrid molecules with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This application note provides a comprehensive, field-proven guide for the synthesis of novel pyrazole-based hydrazones. We begin with the foundational two-step synthesis of the key building block, 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide, from its corresponding ethyl ester. Subsequently, we detail a robust and versatile protocol for the condensation of this carbohydrazide with various aromatic and heteroaromatic aldehydes to furnish the target hydrazone derivatives. The causality behind experimental choices, in-process monitoring, purification, and detailed characterization are discussed to ensure procedural integrity and reproducibility.
Part 1: Synthesis of the Core Intermediate: 5-Ethyl-1-Methyl-1H-pyrazole-3-carbohydrazide
The successful synthesis of the target hydrazones is predicated on the availability of a high-purity carbohydrazide precursor. While numerous pyrazole syntheses exist, this guide assumes the starting point is the corresponding ester, ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate, which can be prepared via established methods involving the cyclocondensation of a β-diketone with a hydrazine derivative.[3]
1.1: Reaction Principle: Hydrazinolysis of an Ester
The conversion of the pyrazole ester to the carbohydrazide is achieved through nucleophilic acyl substitution, a reaction known as hydrazinolysis. Hydrazine hydrate (N₂H₄·H₂O), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This process displaces the ethoxy (-OEt) leaving group to form the thermodynamically stable carbohydrazide. The reaction is typically driven to completion by using an excess of hydrazine hydrate and thermal energy.[4]
1.2: Detailed Experimental Protocol (Synthesis of Compound 2)
Reaction Scheme:
-
Step 1: Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (1 ) → 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide (2 )
Materials:
-
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (1 )
-
Hydrazine Hydrate (80-99% solution)
-
Ethanol (Absolute)
-
Deionized Water
-
Standard reflux apparatus, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (1 ) (1.0 eq.) in absolute ethanol (approx. 10-15 mL per gram of ester).
-
Reagent Addition: While stirring, add hydrazine hydrate (3.0-5.0 eq.) to the solution. An excess is used to ensure the reaction goes to completion and to minimize reaction time.
-
Reflux: Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 4-6 hours.
-
Scientific Rationale: The elevated temperature provides the necessary activation energy for the nucleophilic attack and subsequent elimination of the ethoxide group. Ethanol is an ideal solvent as it solubilizes the starting ester and is compatible with the reflux temperature.
-
-
In-Process Monitoring (TLC): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase such as Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v). The disappearance of the starting ester spot (higher Rf) and the appearance of a new, more polar product spot (lower Rf, due to the -NHNH₂ group) indicates conversion.
-
Work-up and Isolation: a. Upon completion, cool the reaction mixture to room temperature and then concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the ethanol. b. Pour the concentrated residue into ice-cold water. The carbohydrazide product, being less soluble in water than the excess hydrazine, will precipitate as a solid. c. Collect the solid precipitate by vacuum filtration, washing thoroughly with cold deionized water to remove any residual hydrazine hydrate. d. Dry the collected solid under vacuum to yield the crude 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide (2 ). For most subsequent reactions, this crude product is of sufficient purity. If necessary, recrystallization from an ethanol/water mixture can be performed.
Part 2: Synthesis of Pyrazole-Based Hydrazones
This section details the core transformation: the synthesis of N'-substituted-5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide derivatives, commonly known as pyrazole-hydrazones.
2.1: Reaction Principle: Acid-Catalyzed Condensation
The formation of a hydrazone involves the condensation reaction between the carbohydrazide (2 ) and a carbonyl compound (an aldehyde or ketone).[5] The mechanism is a two-step, reversible process:[6]
-
Nucleophilic Addition: The terminal nitrogen atom (-NH₂) of the carbohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate called a carbinolhydrazine.
-
Dehydration: This intermediate then undergoes an acid-catalyzed dehydration (elimination of a water molecule) to form the stable carbon-nitrogen double bond (C=N) characteristic of the hydrazone linkage.[6][7]
A catalytic amount of a weak acid, such as glacial acetic acid, is crucial as it protonates the hydroxyl group of the carbinolhydrazine, converting it into a better leaving group (H₂O) and thereby accelerating the rate-limiting dehydration step.[8]
References
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Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. Available at: [Link]
-
(PDF) Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. ResearchGate. Available at: [Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. Available at: [Link]
-
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PubMed. Available at: [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules. Available at: [Link]
-
Synthesis of the pyrazole derivatives from aldehyde hydrazones via a copper-catalyzed oxidative coupling reaction. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. Available at: [Link]
-
Hydrazone: Formation, Structure, and Reactions. Chemistry Learner. Available at: [Link]
-
Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. Available at: [Link]
-
New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules. Available at: [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. International Journal of Molecular Sciences. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Serbian Chemical Society. Available at: [Link]
-
(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]
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Crystallization methods for 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide complexes
An authoritative guide to the crystallization of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide and its metal complexes, this document provides researchers, scientists, and drug development professionals with detailed application notes and protocols. It emphasizes the principles behind experimental choices to ensure reproducible and high-quality crystal growth.
Introduction: The Significance of Pyrazole-Carbohydrazide Complexes
5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide is a versatile heterocyclic ligand. Its derivatives and their metal complexes are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including potential antimicrobial and anti-inflammatory properties. The three-dimensional structure of these complexes, elucidated through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships and for rational drug design. Obtaining high-quality single crystals is, therefore, a critical step in their development.
This guide details the primary methods for the crystallization of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide complexes, offering insights into the underlying principles and providing step-by-step protocols.
Prerequisites: Synthesis and Purity of the Ligand
Before attempting crystallization, the synthesis and purification of the 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide ligand is paramount. A general synthetic route involves the esterification of the corresponding pyrazole carboxylic acid followed by hydrazinolysis.[1][2][3] It is crucial that the starting material be of high purity (≥95%), as impurities can significantly hinder or prevent crystal growth.[4][5]
General Crystallization Workflow
The process of growing single crystals can be broken down into a series of logical steps, from initial solubility screening to the selection and optimization of a suitable crystallization method.
Figure 1: A generalized workflow for the crystallization of small molecule complexes.
Key Crystallization Techniques
There is no universal method for crystallization; the optimal technique depends on the specific properties of the complex, such as its solubility and stability.[4] The three most common and effective methods for small molecule complexes are slow evaporation, vapor diffusion, and solvent layering.
Slow Evaporation
This is often the simplest and most accessible crystallization technique.[6][7][8] The principle lies in gradually increasing the concentration of the solute in a solution until it becomes supersaturated, leading to nucleation and crystal growth.[9]
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent is one in which the complex is moderately soluble.[8] Highly volatile solvents like dichloromethane or acetone may evaporate too quickly, leading to the formation of powder or small, poor-quality crystals.[4] Solvents with hydrogen bonding capabilities can sometimes aid in crystal packing.[4]
-
Rate of Evaporation: A slower evaporation rate generally yields larger and higher-quality crystals.[6][8] This can be controlled by limiting the surface area of the solution exposed to the atmosphere, for instance, by covering the vial with parafilm and piercing a few small holes.[8]
Protocol for Slow Evaporation:
-
Prepare a nearly saturated solution of the 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide complex in a suitable solvent (e.g., ethanol, methanol, or a mixture like dichloromethane/heptane).[6]
-
Filter the solution to remove any particulate matter, as dust can act as unwanted nucleation sites.[5]
-
Transfer the clear solution to a clean, small-volume container such as a test tube or a narrow vial.[8]
-
Cover the container to slow down the evaporation process. A common practice is to use parafilm with a few needle-sized holes.[8]
-
Place the container in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[5][7]
Vapor Diffusion
Vapor diffusion is a highly effective method, particularly when only small amounts of the compound are available.[4][6] This technique involves two solvents: a "good" solvent in which the complex is soluble, and a "bad" or "anti-solvent" in which it is insoluble. The vapor of the more volatile anti-solvent slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.[9]
Causality Behind Experimental Choices:
-
Solvent System: A miscible solvent/anti-solvent pair is required.[7] The anti-solvent should typically have a lower boiling point than the solvent.[7]
-
Setup: The setup usually consists of a small, open vial containing the sample solution placed inside a larger, sealed container holding the anti-solvent.[4][9] This allows for the gradual diffusion of the anti-solvent vapor.
Protocol for Vapor Diffusion:
-
Dissolve the complex in a minimal amount of a "good" solvent (e.g., methanol, ethanol, or acetonitrile) in a small, narrow vial.
-
Place this inner vial inside a larger beaker or jar containing a layer of the "bad" anti-solvent (e.g., diethyl ether, pentane, or hexane).[5]
-
Seal the outer container tightly to create a closed system.
-
Allow the system to stand undisturbed. The anti-solvent vapor will slowly diffuse into the inner vial, causing the complex to crystallize as its solubility decreases.[10]
Solvent Layering (Liquid-Liquid Diffusion)
Similar to vapor diffusion, this method uses a solvent/anti-solvent system. However, instead of vapor diffusion, it relies on the slow liquid-liquid diffusion at the interface of two carefully layered solvents.[6][11]
Causality Behind Experimental Choices:
-
Solvent Properties: The two solvents must be miscible but have different densities to allow for layering.[7][11] The denser solvent is typically used to dissolve the compound and forms the bottom layer.[11]
-
Technique: The careful layering of the anti-solvent on top of the solution of the complex is critical to prevent immediate precipitation and allow for slow diffusion.[11][12]
Protocol for Solvent Layering:
-
Prepare a concentrated solution of the complex in a dense "good" solvent (e.g., chloroform or dichloromethane) in a narrow container like an NMR tube.[12]
-
Using a syringe or a pipette, carefully layer a less dense "bad" anti-solvent (e.g., hexane or pentane) on top of the solution, minimizing disturbance to the interface.[7]
-
Seal the container and leave it undisturbed. Crystals will hopefully form at the interface as the two solvents slowly mix.[11]
Comparative Overview of Crystallization Methods
| Method | Principle | Advantages | Disadvantages |
| Slow Evaporation | Gradual increase in concentration through solvent evaporation.[9] | Simple setup, good for moderately soluble compounds.[7][8] | Can be slow, may not work for highly soluble compounds.[5] |
| Vapor Diffusion | Reduction of solubility by diffusion of an anti-solvent vapor.[9] | Excellent for small quantities, good control over crystal growth.[4][6] | Requires a suitable solvent/anti-solvent pair with different volatilities. |
| Solvent Layering | Reduction of solubility by slow liquid-liquid diffusion.[6][11] | Effective for sparingly soluble compounds, can produce high-quality crystals.[13] | Technically challenging to set up without disturbing the layers.[12] |
Troubleshooting Common Crystallization Problems
-
No Crystals Form: The solution may be too dilute, or the chosen solvent system is not appropriate. Try increasing the concentration or exploring different solvents.
-
Formation of Oil: This often indicates that the compound is impure or that the supersaturation was reached too quickly.[6] Further purification of the complex is recommended. Slowing down the crystallization process by reducing the temperature can also be beneficial.[6]
-
Formation of Powder or Small Crystals: This is typically due to rapid nucleation. Slowing down the process by using a less volatile solvent, reducing the rate of evaporation or diffusion, or lowering the temperature can help.[4]
Visualizing the Crystallization Process
The choice of crystallization method is fundamentally linked to the solubility properties of the complex.
Figure 2: A decision tree for selecting an appropriate crystallization method.
Conclusion
The crystallization of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide complexes is a crucial yet often challenging step in their characterization. A systematic approach, beginning with the synthesis of a pure compound and followed by careful solubility screening and the selection of an appropriate crystallization method, is key to success. By understanding the principles behind each technique and meticulously controlling the experimental variables, researchers can significantly increase their chances of obtaining high-quality single crystals suitable for structural analysis.
References
- Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.).
- Some Tricks for the Single Crystal Some Tricks for the Single Crystal Growth of Small Molecules - cdifx. (n.d.).
- Guide for crystallization. (n.d.).
- Growing Crystals - MIT. (n.d.).
- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1).
- What is the best method of crystallization of low valent metal complexes? - ResearchGate. (2021, June 17).
- Slow Evaporation Method. (n.d.).
- How to crystallize your sample — X-ray Core - KU Leuven. (n.d.).
- Crystal Growing Tips » The Center for Xray Crystallography » - University of Florida. (2015, April 28).
- How to grow crystals for X-ray crystallography. (2024, October 16).
- Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.).
- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed. (n.d.).
- (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (n.d.).
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. unifr.ch [unifr.ch]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growing Crystals [web.mit.edu]
- 8. Slow Evaporation Method [people.chem.umass.edu]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. iucr.org [iucr.org]
- 11. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 12. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide Synthesis
Welcome to our dedicated technical resource for scientists engaged in the synthesis of pyrazole derivatives. This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide, a key intermediate in pharmaceutical research. Our approach is rooted in mechanistic principles to empower you to not only solve immediate experimental challenges but also to build a robust and high-yielding synthetic strategy.
The synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide is typically a two-step process. First, the pyrazole ring is constructed to form an ester intermediate, followed by the conversion of the ester to the desired carbohydrazide. This guide is structured to address potential issues in both stages of the reaction.
Overall Synthetic Workflow
The logical flow of the synthesis proceeds from the formation of the core heterocyclic structure to the final functional group transformation.
Caption: General two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for constructing the pyrazole ester precursor?
A1: The Knorr pyrazole synthesis and its variations are the most common and dependable methods for creating the pyrazole core from 1,3-dicarbonyl compounds.[1][2] This reaction involves the cyclocondensation of a β-ketoester (or a 1,3-diketone) with a hydrazine derivative.[3] For your target molecule, the reaction between ethyl 2,4-dioxohexanoate and methylhydrazine under mild acidic catalysis provides a direct and efficient route to the ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate intermediate.[4][5]
Q2: Why is regioselectivity a concern in pyrazole synthesis, and how is it controlled here?
A2: Regioselectivity becomes a significant challenge when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like methylhydrazine.[6] The two carbonyl groups present different electronic and steric environments, and the nucleophilic attack from the substituted nitrogen of the hydrazine can occur at either carbonyl, leading to a mixture of two regioisomers.[7][8] In this specific synthesis, the reaction conditions, particularly the pH, are critical. An acidic catalyst typically protonates the more basic carbonyl oxygen, directing the initial attack of the more nucleophilic nitrogen of methylhydrazine, thus favoring one isomer over the other.[3][8]
Q3: What are the essential safety precautions when handling hydrazine and its derivatives?
A3: Hydrazine and its derivatives (including methylhydrazine and hydrazine hydrate) are toxic and potentially carcinogenic.[9] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Hydrazines are also highly reactive and can be flammable.[9] Avoid contact with strong oxidizing agents.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their underlying causes, and validated solutions.
Part A: Synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (Ester Precursor)
Problem: Low Yield of the Pyrazole Ester
A low yield at this stage is the most frequent obstacle. The cause can often be diagnosed by careful analysis of the crude reaction mixture by Thin Layer Chromatography (TLC).
Sources
- 1. youtube.com [youtube.com]
- 2. Unit 4 Pyrazole | PDF [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmajournal.net [pharmajournal.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimizing Pyrazole-3-Carbohydrazide Condensation Reactions
Welcome to the technical support center for the optimization of pyrazole-3-carbohydrazide condensation reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow and achieve optimal results.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: I am observing very low or no yield of my desired hydrazone product. What are the likely causes and how can I fix this?
Low product yield is a frequent issue stemming from several potential factors. Let's break down the common culprits and their solutions.
Potential Cause 1: Ineffective Carbonyl Activation The condensation reaction begins with the nucleophilic attack of the hydrazide's terminal nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. This step is often the rate-limiting one and is significantly influenced by the electrophilicity of the carbonyl group.
-
Solution: The addition of a catalytic amount of acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Acetic acid is a commonly used catalyst for this purpose. For substrates that are particularly unreactive, stronger acids or Lewis acids like Cu(NO₃)₂ might be necessary, which can provide cyclocondensation products at room temperature in under an hour[1].
Potential Cause 2: Suboptimal Reaction Temperature Temperature plays a critical role in reaction kinetics. An insufficient temperature may lead to a sluggish reaction, while an excessively high temperature can cause degradation of starting materials or the final product.
-
Solution: Most condensation reactions of this type are conducted at reflux to ensure the reaction goes to completion[2][3]. However, the optimal temperature can be substrate-dependent. It is advisable to start with refluxing in a suitable solvent like ethanol and monitor the reaction's progress using Thin Layer Chromatography (TLC). Some modern protocols have demonstrated success at lower temperatures, even down to 0-80°C with specialized catalysts[4].
Potential Cause 3: Incorrect Stoichiometry The molar ratio of pyrazole-3-carbohydrazide to the carbonyl compound is crucial.
-
Solution: Typically, a 1:1 molar ratio is used[2]. However, to drive the reaction to completion, a slight excess (1.1 equivalents) of the aldehyde or ketone can be employed. Conversely, if the carbonyl compound is prone to self-condensation or other side reactions, using a slight excess of the hydrazide may be beneficial.
Potential Cause 4: Presence of Moisture The condensation reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of excess water in the reaction medium can shift the equilibrium back towards the starting materials, thus reducing the yield.
-
Solution: Ensure that all glassware is thoroughly dried and use anhydrous solvents. For reactions where water removal is critical, employing a Dean-Stark apparatus to azeotropically remove the water formed during the reaction is a highly effective strategy[5].
Q2: My final product is contaminated with significant impurities. How can I identify them and improve the purity?
Product impurity is a common challenge. Identifying the nature of the impurity is the first step toward effective removal.
Common Impurity 1: Unreacted Starting Materials This is the most straightforward impurity to identify via TLC or NMR by comparing the product mixture to the starting material standards.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using TLC. If starting materials persist, consider extending the reaction time or moderately increasing the temperature.
-
Purification: Unreacted starting materials can often be removed by recrystallization or column chromatography. Recrystallization from a solvent like ethanol or aqueous ethanol is frequently effective[6].
-
Common Impurity 2: Side Products from Self-Condensation Aldehydes, particularly those with α-hydrogens, can undergo self-condensation (aldol condensation) under acidic or basic conditions.
-
Solution:
-
Control Reaction Conditions: Add the aldehyde slowly to the reaction mixture containing the pyrazole-3-carbohydrazide to maintain a low concentration of the free aldehyde.
-
Catalyst Choice: Avoid strongly basic conditions if your aldehyde is susceptible to self-condensation. A mild acidic catalyst like glacial acetic acid is generally preferred.
-
Common Impurity 3: Formation of Azines Under certain conditions, the aldehyde can react with hydrazine hydrate (if used as a precursor to the carbohydrazide or present as an impurity) to form an azine.
-
Solution: Ensure the purity of your pyrazole-3-carbohydrazide starting material. If you are preparing it in situ, ensure the complete conversion of hydrazine hydrate to the carbohydrazide before adding the carbonyl compound.
Purification Protocol: Recrystallization Recrystallization is a powerful technique for purifying solid products.
-
Solvent Selection: Choose a solvent in which your desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, and ethyl acetate.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the condensation of pyrazole-3-carbohydrazide with an aldehyde or ketone?
The reaction proceeds via a nucleophilic addition-elimination mechanism.
-
Catalyst Activation (if present): An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen atom of the carbohydrazide acts as a nucleophile and attacks the carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination: The lone pair of electrons on the adjacent nitrogen atom assists in the elimination of a water molecule, forming a C=N double bond and yielding the final N-acylhydrazone product.
Here is a diagram illustrating the general mechanism:
Sources
- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Dual-strategy guided bioinspired catalysts for efficient synthesis of pyrazole derivatives via hydrazide–ketone condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US4996327A - Preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Resolving steric hindrance in 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide reactions
Welcome to the technical support hub for 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. The presence of the 5-ethyl group introduces notable steric hindrance, which can impact reaction outcomes. This resource provides in-depth troubleshooting strategies and optimized protocols to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial queries regarding the handling and reactivity of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide.
Q1: My condensation reaction with an aromatic aldehyde is showing low yield and unreacted starting material. What is the likely cause?
A1: This is a classic sign of steric hindrance. The ethyl group at the C5 position of the pyrazole ring can sterically shield the hydrazide's terminal nitrogen (-NH2), impeding its nucleophilic attack on the aldehyde's carbonyl carbon. This increases the activation energy of the reaction, leading to slow conversion rates and poor yields under standard conditions.
Q2: Why is the 5-ethyl group so impactful on reactivity compared to a 5-methyl group?
A2: While both are alkyl groups, the ethyl group has a larger van der Waals radius and greater conformational flexibility. Its free rotation can create a more significant "steric cone" around the adjacent C3-carbohydrazide moiety, effectively blocking the trajectory of incoming electrophiles. This effect is particularly pronounced with bulky reaction partners.[1][2]
Q3: Are there any general recommendations for solvent choice when working with this compound?
A3: For reactions like condensations, polar aprotic solvents such as DMF or DMSO are often preferred as they can help stabilize charged intermediates and may facilitate higher reaction temperatures.[3] For less hindered substrates, alcohols like ethanol or methanol are common, but for this compound, higher boiling point solvents are often necessary to provide the energy needed to overcome the steric barrier.
Q4: I am observing the formation of an unexpected side product. Could this be related to steric hindrance?
A4: Yes. Steric hindrance can alter reaction pathways.[4] For example, if the intended reaction is slow, side reactions with lower activation energies, such as decomposition of a reactive intermediate or self-condensation, may become more prominent. It is crucial to analyze the side product to understand the competing reaction pathway and adjust conditions to disfavor it.
Part 2: Troubleshooting Guides & Optimized Protocols
This section provides detailed solutions to specific experimental problems, focusing on overcoming steric barriers in common reactions.
Guide 1: Low Yield in Schiff Base Formation (Condensation with Carbonyls)
Problem: Incomplete reaction or extremely low yield when reacting 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide with aldehydes or ketones.
Root Cause Analysis: The primary issue is the steric clash between the pyrazole's 5-ethyl group and the incoming carbonyl compound, which hinders the formation of the initial hemiaminal intermediate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield condensation reactions.
Solution 1: Energetic Activation & Catalysis
This approach focuses on providing sufficient energy to overcome the activation barrier and using a catalyst to accelerate the reaction.
Optimized Protocol: Acetic Acid Catalyzed Condensation under Reflux
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide (1.0 eq).
-
Solvent & Reagents: Add the aldehyde/ketone (1.1 eq) and a solvent such as toluene or ethanol. Add 3-4 drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the mixture to reflux (80-110 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require 6-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Causality: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the sterically hindered nucleophilic nitrogen of the hydrazide. The elevated temperature provides the kinetic energy needed for the molecules to overcome the steric repulsion.[5]
Solution 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation is a highly effective technique for accelerating reactions that are sluggish under conventional heating.[6][7] It provides rapid, uniform heating that can significantly reduce reaction times.
Optimized Protocol: Microwave-Assisted Schiff Base Synthesis
-
Setup: In a specialized microwave reaction vessel, combine 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide (1.0 eq), the aldehyde/ketone (1.1 eq), and a minimal amount of a high-boiling polar solvent like ethanol or DMF.
-
Catalyst: Add a catalytic amount of acetic acid (1-2 drops).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at a constant temperature (e.g., 100-120 °C) for 10-30 minutes.[8][9] Power should be adjusted to maintain the target temperature.
-
Work-up: After cooling, the product can be isolated by filtration or by standard extractive procedures followed by purification.
Causality: Microwaves directly couple with polar molecules, leading to rapid and efficient energy transfer throughout the reaction medium. This localized superheating can overcome steric barriers more effectively than conventional reflux, often leading to higher yields in shorter times.[10]
| Method | Temperature (°C) | Typical Time | Typical Yield (Hindered Substrate) |
| Standard Reflux (Ethanol) | ~78 °C | 12-24 h | 15-30% |
| Catalytic Reflux (Toluene) | ~110 °C | 6-12 h | 50-70% |
| Microwave-Assisted (Ethanol) | 120 °C | 10-30 min | 75-95% |
Guide 2: Challenges in Acylation and Sulfonylation Reactions
Problem: Failure to form the desired N-acyl or N-sulfonyl derivative when using acyl chlorides or sulfonyl chlorides. The reaction stalls, or the starting material decomposes.
Root Cause Analysis: In addition to steric hindrance from the 5-ethyl group, the terminal -NH2 of the hydrazide can be a poor nucleophile, especially when the electrophile is also bulky. Furthermore, the HCl generated as a byproduct can protonate the starting hydrazide, rendering it unreactive.
Solution: Enhanced Nucleophilicity and HCl Scavenging
This strategy involves using a non-nucleophilic base to both deprotonate the hydrazide (increasing its nucleophilicity) and neutralize the HCl byproduct.
Optimized Protocol: Base-Mediated Acylation
-
Setup: Dissolve 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) and stir for 15 minutes.
-
Electrophile Addition: Slowly add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water or a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Causality: The base performs two critical functions. First, it scavenges the HCl produced, preventing the protonation and deactivation of the starting hydrazide. Second, it can facilitate the reaction by promoting a more favorable, less charged transition state. Using a bulky base like DIPEA can be advantageous as it is less likely to compete as a nucleophile.
Caption: Key roles of a base in facilitating acylation reactions.
References
Sources
- 1. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors | MDPI [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Catalyst-Free Dynamic Covalent Knoevenagel/Hydrazide Condensation for Polyacylhydrazones and Covalent Adaptable Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 18. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Catalyst-Free Assembly of δ-Lactam-Based Hydrazide–Hydrazone Compounds from 3-Arylglutaconic Anhydrides and Aldazines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mimicking enzymatic cation-π interactions in hydrazide catalyst design: access to trans-decalin frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 28. eurekaselect.com [eurekaselect.com]
Overcoming side reactions in pyrazole carbohydrazide acylation
Technical Support Center: Pyrazole Carbohydrazide Chemistry
Welcome to the technical support hub for synthetic challenges in drug discovery and development. This guide is designed for researchers, scientists, and process chemists encountering common but often frustrating side reactions during the acylation of pyrazole carbohydrazides. Instead of a simple list of protocols, we will delve into the mechanistic origins of these issues and provide robust, field-proven solutions to ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues. For more detailed experimental protocols, please refer to the in-depth Troubleshooting Guides below.
Q1: What are the most common side products when acylating pyrazole carbohydrazide?
You are most likely to encounter one or more of the following side products:
-
Diacylation: The attachment of two acyl groups to the hydrazide moiety (-CONHNH-Acyl₂). This occurs when using an excess of a highly reactive acylating agent.
-
Ring C-Acylation: Electrophilic acylation on the electron-rich pyrazole ring, typically at the C4 position. This is common under acidic or Lewis acidic conditions.[1][2]
-
O-Acylation: If your pyrazole can tautomerize to a pyrazolone form, acylation can occur on the oxygen atom.[3]
-
Diketopiperazine-type Dimerization: An intermolecular cyclization reaction between two molecules of the pyrazole carbohydrazide, leading to a stable six-membered ring dimer. This is a well-known side reaction in peptide synthesis that can also occur here.[4][5][6]
Q2: My reaction is giving a mixture of N-acylated and O-acylated products. How can I improve selectivity for the desired N-acylation?
This is a classic chemoselectivity problem governed by the relative nucleophilicity of the terminal hydrazide nitrogen versus the pyrazolone oxygen. To favor N-acylation, you must enhance the nucleophilicity of the target nitrogen while minimizing the reactivity of other sites.[7][8] Key strategies include:
-
Careful Base Selection: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to deprotonate the terminal -NH₂ group, making it a more potent nucleophile without competing in the reaction.
-
Low-Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) often favors the desired kinetic product, which is typically the N-acylated compound.
-
Choice of Acylating Agent: Highly reactive agents like acyl chlorides can be less selective. Using standard peptide coupling reagents (HATU, HOBt/EDC) often provides a more controlled reaction.[9][10]
Q3: I'm observing acylation on the pyrazole ring itself, not on the carbohydrazide. How do I prevent this?
Ring acylation is an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich and susceptible to this reaction, especially under acidic conditions that can arise when using acyl chlorides (which generate HCl as a byproduct).[11]
-
Avoid Acidic Conditions: The primary solution is to switch from acyl chlorides to modern peptide coupling reagents that operate under neutral or slightly basic conditions.
-
Use an Acid Scavenger: If you must use an acyl chloride, ensure at least two equivalents of a non-nucleophilic base (like DIPEA or Proton-Sponge®) are present to immediately neutralize any generated acid.
Q4: What causes the formation of a high-molecular-weight byproduct, likely a dimer?
The formation of a diketopiperazine-like dimer is an intermolecular reaction that competes with your desired intramolecular acylation.[4] This side reaction is highly dependent on concentration.
-
High Concentration: The more concentrated your reaction, the higher the probability that two molecules will find each other and react, leading to dimerization.
-
Over-activation: Allowing your carboxylic acid to "pre-activate" for too long with a coupling reagent can lead to side reactions and increase the chance of dimerization once the hydrazide is added.
-
Elevated Temperature: Heat can provide the activation energy needed for the cyclization to occur.
In-Depth Troubleshooting Guides
Guide 1: Overcoming Diacylation of the Hydrazide Moiety
Problem: Your reaction yields the desired mono-acylated product along with a significant amount of a di-acylated byproduct, complicating purification and reducing the yield.
Root Cause Analysis: The hydrazide group (-NH-NH₂) has two nucleophilic nitrogen atoms. While the nitrogen adjacent to the carbonyl is less nucleophilic due to resonance, the terminal nitrogen is highly reactive. After the first acylation, the remaining -NH- group is less reactive but can still be acylated by a potent acylating agent, especially if an excess is used or if the reaction conditions are too forcing.
dot
Caption: Reaction pathway for mono- and di-acylation.
This protocol is designed to maximize control over the reaction by using slow addition and precise stoichiometry.
-
Reagent Preparation:
-
In Flask A, dissolve the pyrazole carbohydrazide (1.0 eq) and a non-nucleophilic base such as DIPEA (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF, NMP, or DCM).
-
Cool Flask A to 0 °C in an ice-water bath.
-
In a separate syringe, prepare a solution of the acylating agent (e.g., acyl chloride, 1.05 eq) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Using a syringe pump, add the acylating agent solution to Flask A dropwise over a period of 30-60 minutes. A slow addition rate is critical to prevent a localized excess of the acylating agent.
-
Maintain the reaction temperature at 0 °C throughout the addition.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LCMS. The reaction is often complete shortly after the addition is finished.
-
Once the starting material is consumed, quench the reaction by adding cold water or a saturated aqueous solution of NH₄Cl.
-
Proceed with standard extractive work-up and purification (e.g., crystallization or column chromatography).
-
| Parameter | Condition Favoring Mono-acylation | Condition Leading to Diacylation |
| Equivalents of Acylating Agent | 1.0 - 1.1 eq | > 1.5 eq |
| Addition Method | Slow, dropwise addition (syringe pump) | Rapid, bulk addition |
| Temperature | -10 °C to Room Temperature | Elevated Temperature (> 40 °C) |
| Base | Hindered, non-nucleophilic (e.g., DIPEA) | Less hindered (e.g., Triethylamine) |
Guide 2: Preventing Unwanted C-Acylation on the Pyrazole Ring
Problem: Characterization of your product mixture reveals an isomer of your desired product, which is identified as the C4-acylated pyrazole.
Root Cause Analysis: This is a classic Friedel-Crafts acylation reaction occurring on the electron-rich C4 position of the pyrazole ring. This side reaction is strongly catalyzed by Lewis acids or Brønsted acids. Such acidic conditions are often inadvertently generated when using acyl chlorides (which produce HCl) or certain metal-based catalysts.[2][11]
dot
Caption: Troubleshooting logic for C-acylation side products.
This method avoids the generation of strong acids, thereby preventing C-acylation.
-
Reagent Preparation:
-
In a reaction flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq).
-
Add DIPEA (2.5 eq) to the mixture.
-
-
Activation Step:
-
Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step forms the active ester of the carboxylic acid. Do not extend this time unnecessarily.
-
-
Coupling Step:
-
Add the pyrazole carbohydrazide (1.0 eq) as a solid or as a solution in a minimum amount of DMF.
-
Continue stirring at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction by LCMS until the pyrazole carbohydrazide is consumed (typically 2-12 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product as needed.
-
Guide 3: Suppressing Diketopiperazine-Type Dimerization
Problem: A major byproduct is observed by LCMS with a mass corresponding to a dimer of your starting material minus two water molecules, consistent with a cyclic dimer.
Root Cause Analysis: This intermolecular reaction is a kinetic competition between the desired acylation and the undesired dimerization. At high concentrations, the probability of the nucleophilic terminal amine of one molecule encountering an activated carbonyl of another molecule increases dramatically, leading to the formation of a thermodynamically stable six-membered diketopiperazine-like ring.[4][6]
The principle here is to lower the concentration to a point where intramolecular reaction is statistically favored over intermolecular reaction.
-
Reagent Preparation:
-
Prepare two separate solutions in anhydrous solvent (e.g., DCM or THF).
-
Solution A: The pyrazole carbohydrazide (1.0 eq) and DIPEA (1.2 eq).
-
Solution B: The acyl chloride or pre-activated acid (1.05 eq).
-
The volume of solvent used should be calculated to achieve a final reaction concentration of ≤0.05 M.
-
-
Reaction Execution:
-
Set up a large reaction flask containing half of the total solvent volume, stirring vigorously.
-
Using two separate syringe pumps, simultaneously add Solution A and Solution B to the reaction flask over a long period (e.g., 4-8 hours). This ensures that the concentration of both reactive partners remains extremely low at all times.
-
-
Monitoring and Work-up:
-
After the additions are complete, allow the reaction to stir for an additional 1-2 hours.
-
Monitor by LCMS.
-
Concentrate the reaction mixture under reduced pressure and proceed with a standard aqueous work-up and purification. While this method is solvent-intensive, it is often highly effective for suppressing dimerization.
-
References
- Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones. Organic & Biomolecular Chemistry (RSC Publishing).
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical Sciences.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC.
- I2-Promoted N-Acylation of Amines with Hydrazide: An Efficient Metal-Free Amidation. ResearchGate.
- Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. ResearchGate.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. PMC.
- An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. SciSpace.
- Diketopiperazines. Baran Lab.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC.
- Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publisher.
- Acylation of Hydrazides with Acetic Acid and Formic Acid. Journal of the Chinese Chemical Society.
- DKP formation mechanism. ResearchGate.
- Investigation of Pyrazole Compounds. VIII.1 Synthesis and Acylation of Pyrazolones Derived from Hydrazine and Methylhydrazine. Journal of the American Chemical Society.
- Diketopiperazine. Wikipedia.
- Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate.
- Difference Between O Acylation and N Acylation. pediaa.com.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC.
- Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters.
- Tips and tricks for difficult amide bond formation?. Reddit.
- optimizing reaction conditions for N-acylation of p-toluidine. Benchchem.
Sources
- 1. Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. differencebetween.com [differencebetween.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Technisches Support-Center: Protokolle zur Rekristallisation von 5-Ethyl-1-methyl-1H-pyrazol-3-carbohydrazid
Answering in German. Absolut! Hier ist ein technisches Support-Center, das auf die Rekristallisation von 5-Ethyl-1-methyl-1H-pyrazol-3-carbohydrazid zugeschnitten ist und sich an ein wissenschaftliches Fachpublikum richtet.
Verfasst von: Dr. Gemini, Senior Application Scientist
Willkommen in unserem technischen Leitfaden, der für Forscher, Chemiker und Fachleute in der Arzneimittelentwicklung konzipiert wurde, die an der Reinigung von 5-Ethyl-1-methyl-1H-pyrazol-3-carbohydrazid arbeiten. Dieses Dokument bietet detaillierte Protokolle, eine systematische Anleitung zur Auswahl von Lösungsmitteln und erweiterte Fehlerbehebungstipps, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Einführung: Die Bedeutung der Reinigung
5-Ethyl-1-methyl-1H-pyrazol-3-carbohydrazid ist ein heterocyclisches Molekül, das als wichtiger Baustein in der medizinischen Chemie dient. Seine Reinheit ist entscheidend für den Erfolg nachfolgender synthetischer Schritte und die Genauigkeit biologischer Assays. Die Rekristallisation ist eine grundlegende Technik zur Reinigung fester Verbindungen, die auf den Löslichkeitsunterschieden zwischen der Zielverbindung und Verunreinigungen in einem geeigneten Lösungsmittel bei unterschiedlichen Temperaturen beruht.[1]
Teil 1: Grundlegende Prinzipien und Auswahl des Lösungsmittels
Die Auswahl eines geeigneten Lösungsmittels ist der kritischste Schritt für eine erfolgreiche Rekristallisation.[1] Ein ideales Lösungsmittel sollte die folgenden Kriterien erfüllen:
-
Hohe Löslichkeit bei erhöhter Temperatur: Die Verbindung sollte sich bei oder nahe dem Siedepunkt des Lösungsmittels vollständig auflösen.
-
Geringe Löslichkeit bei niedriger Temperatur: Beim Abkühlen sollte die Verbindung aus der Lösung auskristallisieren, um eine hohe Rückgewinnung zu ermöglichen.
-
Löslichkeit von Verunreinigungen: Verunreinigungen sollten entweder bei allen Temperaturen sehr gut löslich bleiben oder bei allen Temperaturen unlöslich sein, um sie durch Filtration entfernen zu können.
-
Chemische Inertheit: Das Lösungsmittel darf nicht mit der Zielverbindung reagieren.[1]
-
Siedepunkt: Ein moderater Siedepunkt ist vorzuziehen, um eine einfache Handhabung und Entfernung nach der Kristallisation zu gewährleisten.
Die Struktur von 5-Ethyl-1-methyl-1H-pyrazol-3-carbohydrazid besitzt sowohl polare (Carbohydrazid-Gruppe, Pyrazol-Stickstoffe) als auch unpolare (Ethyl-Gruppe) Merkmale. Die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen durch die -CONHNH₂-Gruppe legt nahe, dass polare protische und aprotische Lösungsmittel gute Kandidaten sind.
Das folgende Diagramm beschreibt einen systematischen Ansatz zur Identifizierung des optimalen Lösungsmittels oder Lösungsmittelsystems.
Abbildung 1: Systematischer Arbeitsablauf zur Auswahl eines Rekristallisationslösungsmittels.
Teil 2: Empfohlene Lösungsmittelsysteme
Basierend auf der Struktur des Moleküls und Berichten über ähnliche Pyrazol-Carbohydrazid-Derivate[2][3], werden die folgenden Lösungsmittel für das Screening empfohlen.
| Lösungsmittel/System | Typ | Siedepunkt (°C) | Begründung & Erwartetes Ergebnis |
| Ethanol | Polar, protisch | 78 | Oft ein ausgezeichnetes Lösungsmittel für Heterocyclen mit Wasserstoffbrückenbindungs-Fähigkeit.[4] Es wird erwartet, dass es eine gute Löslichkeitsdifferenz zwischen heiß und kalt aufweist. |
| Methanol | Polar, protisch | 65 | Ähnlich wie Ethanol, aber polarer. Könnte zu einer etwas höheren Löslichkeit bei Raumtemperatur führen. |
| Wasser | Polar, protisch | 100 | Aufgrund der polaren Carbohydrazid-Gruppe könnte Wasser eine Option sein, insbesondere wenn Verunreinigungen unpolar sind.[5] Die Löslichkeit könnte jedoch insgesamt gering sein. |
| Isopropanol | Polar, protisch | 82 | Weniger polar als Ethanol, was die Löslichkeit bei Raumtemperatur verringern und die Ausbeute verbessern kann.[6] |
| Ethylacetat | Polar, aprotisch | 77 | Ein Lösungsmittel mit mittlerer Polarität, das sich gut für Verbindungen eignet, die in Alkoholen zu löslich sind.[4] |
| Acetonitril | Polar, aprotisch | 82 | Nützlich für aromatische und stickstoffhaltige Verbindungen; kann gute Kristalle liefern.[7] |
| Ethanol/Wasser | Binäres System | Variabel | Ein starkes System. Lösen Sie die Verbindung in der minimalen Menge heißen Ethanols und geben Sie dann tropfenweise heißes Wasser hinzu, bis eine leichte Trübung auftritt.[8] |
| Toluol/Ethanol | Binäres System | Variabel | Nützlich, wenn die Verbindung in reinem Toluol schwer löslich ist. Lösen Sie sie in heißem Toluol und fügen Sie eine minimale Menge Ethanol hinzu, um die Löslichkeit zu unterstützen. |
Teil 3: Detaillierte experimentelle Protokolle
Sicherheitsvorkehrung: Führen Sie alle Verfahren in einem gut belüfteten Abzug durch und tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und Handschuhe.
-
Vorbereitung: Geben Sie ca. 20-30 mg Ihrer rohen Verbindung in mehrere kleine Reagenzgläser.
-
Test bei Raumtemperatur: Geben Sie in jedes Reagenzglas tropfenweise (ca. 0,5 ml) ein anderes Testlösungsmittel. Schütteln Sie es und beobachten Sie die Löslichkeit. Ein gutes Lösungsmittel sollte die Verbindung bei Raumtemperatur nicht oder nur geringfügig lösen.[9]
-
Test beim Erhitzen: Erhitzen Sie die Reagenzgläser, die bei Raumtemperatur unlöslich waren, vorsichtig in einem Wasser- oder Sandbad. Fügen Sie bei Bedarf tropfenweise mehr Lösungsmittel hinzu, bis sich der Feststoff gerade vollständig auflöst. Notieren Sie die benötigte Menge.
-
Abkühlung: Lassen Sie die klaren, heißen Lösungen langsam auf Raumtemperatur abkühlen und kühlen Sie sie anschließend in einem Eisbad.
-
Beobachtung: Beobachten Sie die Bildung von Kristallen. Das Lösungsmittel, das eine reichliche Menge an gut geformten Kristallen ergibt, ist der beste Kandidat.
-
Auflösung: Geben Sie die rohe Verbindung in einen Erlenmeyerkolben, der eine angemessene Größe hat (das Lösungsmittel sollte nicht mehr als die Hälfte des Kolbens füllen). Fügen Sie eine kleine Menge des ausgewählten Lösungsmittels hinzu.
-
Erhitzen: Erhitzen Sie die Mischung auf einer Heizplatte unter Rühren. Fügen Sie langsam mehr heißes Lösungsmittel in kleinen Portionen hinzu, bis sich der gesamte Feststoff gerade aufgelöst hat. Vermeiden Sie einen Überschuss an Lösungsmittel, da dies die Ausbeute erheblich verringert.[10]
-
Heißfiltration (Optional): Wenn unlösliche Verunreinigungen vorhanden sind, filtrieren Sie die heiße Lösung schnell durch einen vorgewärmten Trichter mit gefaltetem Filterpapier in einen sauberen, vorgewärmten Kolben.
-
Kristallisation: Decken Sie den Kolben mit einem Uhrglas ab und lassen Sie ihn langsam und ungestört auf Raumtemperatur abkühlen. Schnelles Abkühlen kann zur Bildung kleiner Kristalle führen, die Verunreinigungen einschließen.[11]
-
Kühlung: Sobald die Lösung Raumtemperatur erreicht hat, kühlen Sie den Kolben in einem Eis-Wasser-Bad für mindestens 20-30 Minuten, um die Kristallisation zu maximieren.
-
Sammlung: Sammeln Sie die Kristalle durch Vakuumfiltration mit einem Büchnertrichter.
-
Waschen: Waschen Sie die Kristalle auf dem Filter mit einer kleinen Menge eiskaltem Rekristallisationslösungsmittel, um anhaftende Verunreigungen zu entfernen.
-
Trocknen: Lassen Sie die Kristalle an der Luft trocknen oder trocknen Sie sie in einem Vakuumexsikkator, um alle Lösungsmittelreste zu entfernen.
Abbildung 2: Detaillierter Arbeitsablauf für das Rekristallisationsverfahren.
Teil 4: Fehlerbehebung und FAQs
Dieser Abschnitt behandelt häufige Probleme, die während der Rekristallisation auftreten können.
F1: Meine Verbindung löst sich auch beim Erhitzen nicht vollständig. Was soll ich tun?
-
Antwort: Dies deutet darauf hin, dass entweder das Lösungsmittel ungeeignet ist (zu unpolar) oder unlösliche Verunreinigungen vorhanden sind.
-
Fehlerbehebung:
-
Lösungsmittelpolarität: Wenn Sie ein unpolares Lösungsmittel verwenden, wechseln Sie zu einem polareren wie Ethanol oder Isopropanol.
-
Heißfiltration: Wenn Sie eine angemessene Menge Lösungsmittel hinzugefügt haben und immer noch Feststoffe vorhanden sind, handelt es sich wahrscheinlich um unlösliche Verunreinigungen. Führen Sie eine Heißfiltration durch, um sie zu entfernen.
-
Binäres System: Fügen Sie eine kleine Menge eines "guten" Lösungsmittels (in dem die Verbindung löslich ist) hinzu, um die Auflösung zu unterstützen.[8]
-
-
F2: Die Verbindung hat sich aufgelöst, aber beim Abkühlen bilden sich keine Kristalle.
-
Antwort: Dies ist ein klassisches Anzeichen für eine nicht übersättigte Lösung, was normalerweise bedeutet, dass zu viel Lösungsmittel verwendet wurde.[12]
-
Fehlerbehebung:
-
Kristallisation anregen: Versuchen Sie, die Innenseite des Kolbens mit einem Glasstab direkt unter der Oberfläche der Lösung zu kratzen. Dies erzeugt mikroskopische Kratzer, die als Keimbildungsstellen dienen können.[11]
-
Impfkristall: Fügen Sie einen winzigen Kristall Ihrer rohen (oder reinen) Verbindung hinzu. Dies bietet eine Vorlage für das Kristallwachstum.
-
Lösungsmittel reduzieren: Erhitzen Sie die Lösung erneut und verdampfen Sie einen Teil des Lösungsmittels. Lassen Sie sie dann erneut abkühlen. Dies erhöht die Konzentration und fördert die Übersättigung.[12]
-
Stärker kühlen: Verwenden Sie ein Trockeneis/Aceton-Bad für eine niedrigere Temperatur, aber seien Sie vorsichtig, da dies zu einer schnellen Ausfällung anstelle einer sauberen Kristallisation führen kann.
-
-
F3: Anstelle von Kristallen bildet sich ein Öl ("oiling out"). Was ist die Ursache und wie kann ich es beheben?
-
Antwort: "Oiling out" tritt auf, wenn die Verbindung unterhalb ihres Schmelzpunktes aus der Lösung austritt, aber die Temperatur immer noch hoch genug ist, dass sie als flüssige Phase (Öl) statt als fester Kristall existiert. Dies geschieht oft, wenn die Löslichkeit der Verbindung zu schnell mit der Temperatur abnimmt oder wenn Verunreinigungen den Schmelzpunkt senken.[12]
-
Fehlerbehebung:
-
Lösung wieder erhitzen: Erhitzen Sie die Lösung erneut, bis das Öl sich wieder auflöst.
-
Mehr Lösungsmittel hinzufügen: Fügen Sie eine kleine Menge mehr Lösungsmittel hinzu, um die Sättigungstemperatur zu senken.
-
Langsamer abkühlen: Isolieren Sie den Kolben (z. B. indem Sie ihn in ein Becherglas mit heißem Wasser stellen und das Ganze abkühlen lassen), um den Abkühlprozess drastisch zu verlangsamen.
-
Lösungsmittel ändern: Wechseln Sie zu einem Lösungsmittel mit niedrigerem Siedepunkt oder versuchen Sie ein anderes binäres System.
-
-
F4: Meine Kristalle sind nach der Rekristallisation immer noch gefärbt. Wie kann ich die Farbe entfernen?
-
Antwort: Farbige Verunreinigungen sind oft große, konjugierte organische Moleküle.
-
Fehlerbehebung:
-
Aktivkohle: Fügen Sie eine sehr kleine Menge (Spitze eines Spatels) Aktivkohle zur heißen Lösung hinzu, bevor Sie die Heißfiltration durchführen. Die Aktivkohle adsorbiert die farbigen Verunreinigungen. Verwenden Sie nicht zu viel, da sie auch Ihre Zielverbindung adsorbieren und die Ausbeute verringern kann. Fügen Sie Aktivkohle niemals zu einer siedenden Lösung hinzu, da dies zu einem heftigen Siedeverzug führen kann.
-
Wiederholte Rekristallisation: Eine zweite Rekristallisation kann erforderlich sein, um hartnäckige Verunreinigungen zu entfernen.
-
-
F5: Meine prozentuale Ausbeute ist sehr gering. Was habe ich falsch gemacht?
-
Antwort: Eine geringe Ausbeute ist normalerweise auf eine der folgenden Ursachen zurückzuführen: Verwendung von zu viel Lösungsmittel, vorzeitige Kristallisation während der Heißfiltration oder unvollständige Kristallisation vor der Filtration.[10]
-
Fehlerbehebung:
-
Minimieren Sie das Lösungsmittel: Verwenden Sie bei Ihrem nächsten Versuch die absolut minimale Menge an heißem Lösungsmittel, die zur Auflösung Ihrer Verbindung erforderlich ist.
-
Vorgewärmte Geräte: Stellen Sie sicher, dass Ihr Trichter und der aufnehmende Kolben für die Heißfiltration vorgewärmt sind, um eine Kristallisation auf dem Filterpapier zu verhindern.
-
Ausreichende Kühlzeit: Stellen Sie sicher, dass Sie der Lösung genügend Zeit im Eisbad geben, um die Kristallisation abzuschließen.
-
Mutterlauge prüfen: Konzentrieren Sie Ihre Mutterlauge (die Flüssigkeit, die nach der Filtration übrig bleibt), um zu sehen, ob eine zweite, weniger reine Kristallcharge gewonnen werden kann.
-
-
Referenzen
-
Paulos, J. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Google Scholar.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
-
Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives.
-
BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
-
ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline?.
-
BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Recrystallization1. (n.d.). Recrystallization Summary.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
Sources
- 1. mt.com [mt.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Validation: 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide Assessment Using TLC
For researchers and professionals in drug development, establishing the purity of a novel chemical entity is a foundational requirement. This guide provides a detailed, experience-driven comparison of Thin-Layer Chromatography (TLC) for the purity validation of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. We will explore the causality behind the experimental choices and contrast this rapid analytical technique with High-Performance Liquid Chromatography (HPLC).
The Rationale for TLC in Purity Assessment
Thin-Layer Chromatography (TLC) is a planar chromatographic technique used to separate non-volatile mixtures.[1] Its enduring utility in modern chemistry stems from its simplicity, speed, and cost-effectiveness.[2] For a compound like 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide, TLC serves as an invaluable first-line method to:
-
Monitor Reaction Progress: Quickly determine if starting materials have been consumed and the product has formed.[2]
-
Assess Purity: Visualize the number of components in a sample, providing a qualitative measure of purity.[2]
-
Optimize Separation Conditions: Efficiently screen for suitable solvent systems for larger-scale purification techniques like column chromatography.
The separation in TLC is based on the principle of adsorption.[3] A solvent (the mobile phase) moves up a coated plate (the stationary phase) via capillary action.[3] Components of the sample mixture travel at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase.[4] In our case, using a polar stationary phase like silica gel, more polar compounds will interact more strongly and thus travel shorter distances up the plate.[1][5]
A Self-Validating TLC Protocol for 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide
This protocol is designed to be self-validating by including reference spots for starting materials and the reaction mixture on the same plate. This internal control system is crucial for trustworthy interpretation.
Materials
-
Stationary Phase: Silica gel 60 F254 TLC plates (The "F254" indicates a fluorescent indicator that allows for visualization under 254 nm UV light).[6]
-
Mobile Phase (Solvent System): A mixture of Ethyl Acetate and Hexane. A starting ratio of 70:30 (v/v) is recommended.
-
Samples:
-
Starting Material (SM): The key precursor, likely an ester such as ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate.
-
Reaction Mixture (RM): A crude aliquot from the synthesis reaction.
-
Purified Product (P): The isolated 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide.
-
-
Visualization: UV lamp (254 nm) and an iodine chamber.[7]
Step-by-Step Methodology
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[8] Mark four distinct points for sample application.
-
Sample Preparation: Dissolve small amounts of the SM, RM, and P samples in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using separate capillary tubes, apply a small, concentrated spot of each sample onto the marked points on the baseline.[8] A fourth spot should be a "co-spot" where the SM and P are applied on top of each other to aid in identification.
-
Development: Pour the prepared mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere, which ensures even solvent migration.[8] Carefully place the spotted TLC plate into the chamber and close it.[4]
-
Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.[4]
-
Drying & Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
UV Visualization: Place the plate under a UV lamp (254 nm).[1] Compounds that absorb UV light will appear as dark spots against the green fluorescent background.[7] Circle these spots with a pencil.
-
Iodine Staining: Place the plate in a sealed chamber containing a few iodine crystals. Organic compounds will react with the iodine vapor to form temporary yellow-brown spots.[7] This is a broadly sensitive method for most organic compounds.[6]
-
Interpreting the Results
The purity is assessed by examining the number of spots in each lane.
-
Lane 1 (SM): Should show a single spot corresponding to the starting material.
-
Lane 2 (RM): Will likely show multiple spots: a spot for the product, a possible spot for unreacted SM, and potentially other spots from impurities or by-products.
-
Lane 3 (P): The purified product lane should ideally show only one major spot. The absence of a spot at the same height as the SM indicates successful removal of the starting material.
-
Lane 4 (Co-spot): This lane helps confirm identity. If the product and starting material are different, two distinct spots should be visible.
The Retention Factor (Rf) is a key quantitative metric calculated for each spot:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal separation will have the product Rf value between 0.2 and 0.6. All quantitative data should be recorded systematically.
Comparative Analysis: TLC vs. HPLC
While TLC is an excellent qualitative tool, it has limitations. High-Performance Liquid Chromatography (HPLC) is a more powerful technique for quantitative analysis.[9] The choice between TLC and HPLC depends on the specific analytical goal, as outlined by guidelines such as those from the International Council for Harmonisation (ICH).[10][11]
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Adsorption and separation on an open plate.[3] | Partitioning between a liquid mobile phase and a packed column stationary phase under high pressure.[12] |
| Resolution | Lower; spots can be broad, limiting separation of closely related compounds.[2] | High; capable of separating complex mixtures with high efficiency.[9] |
| Quantitation | Primarily qualitative or semi-quantitative.[2] | Highly quantitative, accurate, and reproducible.[9] |
| Speed | Fast; multiple samples can be run simultaneously in minutes.[2] | Slower per sample; runs are sequential and can take several minutes to an hour. |
| Cost | Low; requires minimal equipment and inexpensive plates/solvents.[2] | High; requires a significant investment in instrumentation and maintenance. |
| Throughput | High; multiple samples on a single plate.[2] | Lower; samples are analyzed one at a time. |
| Typical Use | Reaction monitoring, rapid purity checks, solvent system screening.[2] | Final purity determination, impurity profiling, stability testing, formulation analysis.[12] |
Conclusion: An Integrated Approach
For the validation of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide purity, TLC is an indispensable, rapid, and cost-effective tool for initial assessment and in-process control. It provides immediate, actionable data on reaction completion and purification efficiency. However, for rigorous, regulatory-compliant purity determination and quantification of impurities, HPLC is the superior method.[13] A senior scientist's optimal workflow leverages both techniques: TLC for its speed and efficiency during the discovery and development phases, and HPLC for the precise, validated data required for final product characterization and quality control, in line with established standards for analytical procedure validation.[14][15]
References
-
Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. Available from: [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Thin Layer Chromatography. Available from: [Link]
-
California State University, Stanislaus. (n.d.). Principles of Thin Layer Chromatography. Available from: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]
-
JoVE. (2015, March 4). Video: Thin Layer Chromatography: Principle, Procedure, Applications. Available from: [Link]
-
PharmDecks. (n.d.). Chromatography (HPLC, TLC). Available from: [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
Spangenberg, B. (2011). Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate. Available from: [Link]
-
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Available from: [Link]
-
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
ICH. (n.d.). Quality Guidelines. Available from: [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Pharmaceutical Technology. (2025, April 3). Understanding the capabilities of thin-layer chromatography (TLC). Available from: [Link]
-
Preprints.org. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Available from: [Link]
-
Journal of Science and Technology. (2024, July 15). An Overview of HPTLC and HPLC: Theory, Practice, and New Advancements. Available from: [Link]
-
Scribd. (n.d.). TLC and HPLC in Pharmaceutical Analysis. Available from: [Link]
-
Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Available from: [Link]
-
ResearchGate. (2025, March 18). Hello there I want to use TLC for carbohydrates Tell me your method if it works and what I should avoid?. Available from: [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Available from: [Link]
-
Merck Millipore. (n.d.). TLC Tips and Tricks. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Review on Forced Flow Thin Layer Chromatography: An updated Analytical Technique. Available from: [Link]
-
Indian Journal of Chemistry (IJC). (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Available from: [Link]
-
ACS Omega. (2021, August 8). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. Available from: [Link]
-
ResearchGate. (2025, August 10). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available from: [Link]
Sources
- 1. jove.com [jove.com]
- 2. pharmdecks.com [pharmdecks.com]
- 3. microbenotes.com [microbenotes.com]
- 4. iitg.ac.in [iitg.ac.in]
- 5. organomation.com [organomation.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. database.ich.org [database.ich.org]
- 12. jst.org.in [jst.org.in]
- 13. Understanding the capabilities of thin-layer chromatography (TLC) [pharmaceutical-technology.com]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
